trans-2,5-Difluorocinnamic acid
Description
The exact mass of the compound trans-2,5-Difluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-2,5-Difluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2,5-Difluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWHCSKPALFWBI-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-33-6 | |
| Record name | trans-2,5-Difluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physical Properties of trans-2,5-Difluorocinnamic Acid: A Technical Characterization Guide
Executive Summary
trans-2,5-Difluorocinnamic acid (CAS: 112898-33-6) represents a critical fluorinated building block in medicinal chemistry, particularly for the synthesis of isoquinolones and indole-based therapeutics.[1] Its distinct substitution pattern—featuring fluorine atoms at the ortho (2) and meta (5) positions relative to the acrylic acid side chain—imparts unique electronic and steric properties that differentiate it from its mono-fluorinated analogs. This guide provides a rigorous analysis of its physical properties, spectral characteristics, and handling protocols to support high-fidelity research and development.
Chemical Identity & Structural Analysis[2][3][4][5][6]
The compound exists predominantly as the trans (E) isomer, which is thermodynamically more stable than the cis (Z) form. The 2,5-difluoro substitution pattern creates a specific electronic environment that modulates the acidity of the carboxylic tail and the lipophilicity of the phenyl ring.
| Parameter | Detail |
| IUPAC Name | (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid |
| CAS Number | 112898-33-6 |
| Molecular Formula | |
| Molecular Weight | 184.14 g/mol |
| SMILES | OC(=O)/C=C/c1cc(F)ccc1F |
| InChI Key | XAWHCSKPALFWBI-DAFODLJHSA-N |
Structural Visualization
The following diagram illustrates the core chemical connectivity and the functional implications of the fluorine substitutions.
Figure 1: Structural connectivity and physicochemical impact map of trans-2,5-difluorocinnamic acid.
Physicochemical Properties[1][3][6][8][9][10][11][12]
Solid-State Properties
The compound is isolated as a white to off-white crystalline powder. The high melting point relative to non-fluorinated cinnamic acid (MP ~133 °C) suggests strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and efficient crystal packing facilitated by the planar trans geometry.
| Property | Value | Source/Condition |
| Melting Point | 138 – 140 °C | Experimental (Lit.) [1][2] |
| Boiling Point | 278.5 ± 25.0 °C | Predicted (760 mmHg) [3] |
| Density | 1.306 g/cm³ | Predicted [3] |
| Flash Point | 122.2 ± 23.2 °C | Predicted [3] |
| Vapor Pressure | 0.002 mmHg | at 25 °C (Est.) |
Solution Properties
Understanding the solution behavior is critical for formulation and assay development. The introduction of fluorine atoms generally increases lipophilicity (LogP) and acidity (lower pKa) compared to the parent cinnamic acid.
-
Acidity (pKa): The calculated pKa is 4.16 ± 0.10 [3].
-
Lipophilicity (LogP): The experimental/predicted LogP is 2.66 [1].[2]
-
Implication: This value indicates moderate lipophilicity, making it suitable for cell-permeable drug scaffolds but requiring organic co-solvents (DMSO, MeOH) for high-concentration stock solutions.
-
-
Solubility Profile:
-
Water:[2] Low (< 1 mg/mL).
-
Methanol/Ethanol: High (> 50 mg/mL).
-
DMSO: High (> 50 mg/mL).
-
Chloroform: Moderate.
-
Spectral Characterization
Accurate identification requires analysis of NMR splitting patterns, particularly the coupling between the fluorine nuclei and the aromatic/vinylic protons.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-d-
Carboxylic Acid (-COOH): Broad singlet at
12.0–13.0 ppm (exchangeable). -
Vinylic Protons:
-
The trans geometry is confirmed by a large coupling constant (
Hz) between the - and -protons. -
~6.5–6.7 ppm (doublet,
-H). -
~7.5–7.8 ppm (doublet,
-H).
-
-
Aromatic Protons:
-
Multiplets in the
7.0–7.6 ppm range. The presence of Fluorine-Hydrogen coupling ( ) will cause additional splitting (typically 5–10 Hz) beyond standard ortho/meta proton coupling.
-
-
Expect two distinct signals in the range of -110 to -140 ppm (relative to CFCl
). -
The C2-F (ortho) and C5-F (meta) will appear as multiplets due to
and potentially small (para-like) coupling.
Infrared Spectroscopy (IR)
-
C=O Stretch: Strong band at 1680–1700 cm
(conjugated acid). -
C=C Stretch: ~1630 cm
. -
O-H Stretch: Broad band 2500–3000 cm
. -
C-F Stretch: distinct bands in the 1000–1400 cm
fingerprint region.
Experimental Protocols
Purification via Recrystallization
If the raw material (typically 97-98% purity) requires upgrading to >99% for analytical standards:
-
Solvent Selection: Ethanol/Water (mixed solvent system).
-
Dissolution: Dissolve 1.0 g of crude acid in minimal boiling ethanol (~5–8 mL).
-
Precipitation: Slowly add hot water (~2–3 mL) until faint turbidity persists.
-
Cooling: Allow to cool to room temperature slowly, then refrigerate at 4 °C for 4 hours.
-
Filtration: Collect crystals via vacuum filtration. Wash with cold 20% EtOH/Water.
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Analytical HPLC Method
For purity assessment and stability tracking.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).
-
Retention Time: Expect elution slightly later than cinnamic acid due to higher lipophilicity (approx. 6–8 min depending on dead volume).
Workflow Diagram
The following diagram outlines the standard characterization workflow for validating a new batch of this material.
Figure 2: Quality control and purification workflow for trans-2,5-difluorocinnamic acid.
Handling, Stability & Safety (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Storage Conditions:
-
PPE Requirements:
-
Nitrile gloves (0.11 mm thickness).
-
Safety glasses with side shields.
-
N95 dust mask or fume hood operation recommended to avoid inhalation of fine powder.
-
References
-
National Institute of Standards and Technology (NIST). (2023). 2,5-Difluorocinnamic acid Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Introduction: The Significance of Fluorinated Cinnamic Acids in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of trans-2,5-Difluorocinnamic Acid: A Critical Evaluation of Synthetic Pathways
trans-2,5-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in medicinal chemistry and organic synthesis. The strategic incorporation of fluorine atoms into therapeutic candidates is a widely recognized strategy in drug design to enhance critical properties such as metabolic stability, receptor binding affinity, and lipophilicity.[1][2] These modifications can profoundly improve the pharmacokinetic and pharmacodynamic profile of a drug molecule. Consequently, robust and efficient synthetic routes to key fluorinated intermediates like trans-2,5-Difluorocinnamic acid are of paramount importance to researchers in drug development.
This guide provides a comprehensive analysis of the synthesis of trans-2,5-Difluorocinnamic acid. We will begin by detailing its core physicochemical properties. The primary focus will be a detailed exposition of the well-established Knoevenagel condensation, which represents the most direct and efficient pathway to this target molecule. In a subsequent section, we will critically examine the reactivity of homophthalic anhydrides. While the user topic suggested this as a starting material, we will provide a mechanistically-grounded explanation for why this precursor is not a suitable choice for synthesizing cinnamic acids, and instead leads to different, albeit valuable, heterocyclic scaffolds. This comparative analysis is designed to provide researchers with both a practical, validated protocol and a deeper understanding of the underlying chemical principles that govern synthetic route selection.
Core Properties of trans-2,5-Difluorocinnamic Acid
A thorough understanding of the physicochemical properties of a target compound is essential for its synthesis, purification, and handling. The key properties of trans-2,5-Difluorocinnamic acid are summarized in the table below.
| Property | Value | References |
| CAS Number | 112898-33-6 | [3][4][5] |
| Molecular Formula | C₉H₆F₂O₂ | [3][4] |
| Molecular Weight | 184.14 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Melting Point | 138-140 °C | [3][6] |
| IUPAC Name | (2E)-3-(2,5-difluorophenyl)prop-2-enoic acid | [3][5] |
Part 1: The Knoevenagel Condensation: A Validated Pathway to trans-2,5-Difluorocinnamic Acid
The most reliable and widely employed method for synthesizing cinnamic acids and their derivatives is the Knoevenagel condensation.[7][8] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.[9][10][11]
Reaction Mechanism
The synthesis proceeds through a clear, multi-step mechanism:
-
Enolate Formation : A base, typically a weak amine like piperidine or pyridine, deprotonates the α-carbon of malonic acid, creating a nucleophilic enolate ion.[9]
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde, forming an intermediate aldol-type adduct.
-
Dehydration : This intermediate readily undergoes dehydration (elimination of a water molecule) to form a thermodynamically stable α,β-unsaturated dicarboxylic acid.
-
Decarboxylation : Upon heating, this unsaturated intermediate undergoes decarboxylation (loss of CO₂) to yield the final trans-2,5-Difluorocinnamic acid product. The trans isomer is favored due to its greater thermodynamic stability.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2,5-Difluorocinnamic acid [webbook.nist.gov]
- 5. trans-2,5-Difluorocinnamic acid - CAS:112898-33-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. Sigma Aldrich trans-2,5-Difluorocinnamic acid 10 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. bookpremiumfree.com [bookpremiumfree.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Trans-2,5-Difluorocinnamic Acid: A Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide
Abstract
Cinnamic acid and its derivatives represent a wellspring of biologically active compounds with therapeutic potential spanning oncology, infectious diseases, and inflammation.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, increased bioavailability, and modulated target affinity.[3] This guide focuses on trans-2,5-Difluorocinnamic acid, a molecule poised at the intersection of these two concepts. While direct pharmacological data on this specific isomer is nascent, this document provides a hypothesis-driven framework for its exploration as a therapeutic scaffold. We will synthesize insights from related fluorinated analogues and the broader class of cinnamic acids to propose potential applications, detail robust experimental protocols for their validation, and outline a strategic path for its development in medicinal chemistry programs.
Molecular Profile and Strategic Rationale
Trans-2,5-Difluorocinnamic acid (CAS: 112898-33-6) is an aromatic carboxylic acid characterized by a trans-alkene bond and two fluorine atoms on the phenyl ring.[4] This specific substitution pattern is critical. The carbon-fluorine bond's strength can significantly reduce susceptibility to metabolic degradation by cytochrome P450 enzymes, a common challenge in drug development.[3] Furthermore, the electron-withdrawing nature of fluorine can alter the molecule's acidity (pKa), lipophilicity, and electrostatic interactions, thereby influencing its cell permeability and binding to biological targets.[4]
While its isomers, such as trans-3,4-Difluorocinnamic acid, have been investigated as intermediates for anticancer agents and radiosensitizers, the unique 2,5-substitution of the topic compound offers a distinct electronic and steric profile that warrants independent investigation.[3][5]
Physicochemical Properties
A foundational understanding of a compound's properties is paramount for all experimental design, from solubility tests to reaction setup.
| Property | Value | Reference(s) |
| CAS Number | 112898-33-6 | [6][7] |
| Molecular Formula | C₉H₆F₂O₂ | [6] |
| Molecular Weight | 184.14 g/mol | [6] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 138-140 °C | [6][7] |
| Purity | ≥97% | [8] |
| Linear Formula | F₂C₆H₃CH=CHCO₂H | [6] |
Hypothesized Therapeutic Applications
Based on the established bioactivities of the cinnamic acid family and related fluorinated analogues, we propose the following avenues for therapeutic investigation of trans-2,5-Difluorocinnamic acid.
Oncology
Cinnamic acid derivatives have demonstrated anticancer effects through mechanisms such as inducing apoptosis.[1] More specifically, fluorinated cinnamic acids serve as key building blocks for potent oncology agents. trans-3,4-Difluorocinnamic acid is a documented precursor in the synthesis of psammaplin A derivatives, which act as radiosensitizers in human lung cancer, and substituted isoquinolones, which function as 5-HT₃ antagonists for use in supportive cancer care.[3][5]
Hypothesis: The unique electronic profile of trans-2,5-Difluorocinnamic acid makes it a compelling candidate for development into novel anticancer agents. Its derivatives could potentially interfere with cancer cell signaling pathways or, like its isomers, serve as a scaffold for compounds that enhance the efficacy of radiation therapy.
Anti-Inflammatory Activity
Chronic inflammation underlies numerous diseases. Cinnamic acid and its derivatives are known to possess anti-inflammatory properties, with proposed mechanisms including the inhibition of pro-inflammatory mediators.[1][2] Research on related compounds suggests that activation of GPR109A and subsequent inhibition of the NF-κB pathway is a key mechanism.[2] The development of novel anti-inflammatory agents is a significant area of research where fluorinated compounds, such as trans-2,6-Difluorocinnamic acid, are actively used as intermediates.[9]
Hypothesis: trans-2,5-Difluorocinnamic acid and its ester or amide derivatives may exhibit potent anti-inflammatory activity. The fluorine substitutions could enhance binding to key inflammatory targets, such as cyclooxygenase (COX) enzymes or components of the NF-κB signaling cascade.
Antimicrobial Properties
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Cinnamic acid itself shows notable activity against Mycobacterium tuberculosis and can disrupt bacterial cell membranes and inhibit biofilm formation in pathogens like Pseudomonas aeruginosa.[2][3] The introduction of electron-withdrawing groups, such as halogens, has been shown to improve the antibacterial activity of cinnamic acid derivatives.[1]
Hypothesis: The difluoro-substitution on trans-2,5-Difluorocinnamic acid may enhance its antimicrobial efficacy. It represents a promising scaffold for developing novel antibacterial or antifungal agents, particularly against challenging pathogens where membrane disruption or enzymatic inhibition are viable mechanisms of action.
Experimental Validation: Protocols and Workflows
A hypothesis is only as strong as the experimental evidence that supports it. The following section provides detailed, actionable protocols for the initial screening and validation of trans-2,5-Difluorocinnamic acid's therapeutic potential.
Investigative Workflow
A logical, phased approach is critical to efficiently evaluate a new chemical entity. The initial screening should involve a battery of in vitro assays to identify the most promising therapeutic area before proceeding to more complex studies.
Caption: High-level workflow for the initial bioactivity screening of the compound.
Protocol: Anticancer Activity (MTT Assay)
This protocol determines the compound's ability to reduce the viability of cancer cells, a primary indicator of cytotoxic potential.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of trans-2,5-Difluorocinnamic acid against a selected cancer cell line (e.g., A549 - human lung carcinoma).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Compound Preparation: Prepare a 10 mM stock solution of trans-2,5-Difluorocinnamic acid in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control). Incubate for 48 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Antimicrobial Activity (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) required to prevent visible microbial growth.
Objective: To determine the MIC of trans-2,5-Difluorocinnamic acid against a bacterial strain (e.g., Staphylococcus aureus).
Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in broth, starting from a high concentration (e.g., 1024 µg/mL) down to a low concentration.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Potential Mechanism of Action: A Focus on Inflammation
Many anti-inflammatory agents function by inhibiting the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] Cinnamic acid derivatives have been shown to target this pathway.[2] A potential mechanism for a bioactive derivative of trans-2,5-Difluorocinnamic acid would be the inhibition of IκB kinase (IKK), preventing the degradation of IκBα and trapping NF-κB in the cytoplasm.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by a derivative.
Conclusion and Future Directions
trans-2,5-Difluorocinnamic acid is a strategically designed molecule with significant, albeit largely unexplored, therapeutic potential. Its fluorinated structure provides a strong rationale for its investigation as a metabolically robust scaffold in drug discovery. The hypotheses presented here—centered on oncology, inflammation, and infectious diseases—are grounded in the extensive literature on the broader cinnamic acid family.
The immediate path forward involves the systematic experimental validation outlined in this guide. Positive results from these primary in vitro screens should be followed by:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives (e.g., esters, amides) to identify the key structural features required for optimal activity.
-
Secondary Assays: Probing the specific mechanisms of action for any identified "hits."
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in relevant animal models.
For drug development professionals, trans-2,5-Difluorocinnamic acid should not be viewed as a standalone therapeutic, but as a valuable starting point for medicinal chemistry campaigns aimed at generating novel, patentable, and effective chemical entities.
References
-
Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available at: [Link]
-
Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available at: [Link]
-
trans-2,5-Difluorocinnamic acid - CAS:112898-33-6. Sunway Pharm Ltd. Available at: [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]
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- 6. trans-2,5-Difluorocinnamic acid 98 112898-33-6 [sigmaaldrich.com]
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An In-depth Technical Guide: trans-2,5-Difluorocinnamic Acid as a Strategic Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
The Strategic Imperative of Fluorine in Modern Drug Discovery
The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Organofluorine compounds now represent approximately 20-25% of all marketed pharmaceuticals, a testament to the profound and often beneficial impact of this unique element.[1][2] The strategic advantage of fluorination stems from the distinct properties of the fluorine atom: its small size (a bioisostere of hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[1][3]
These properties allow medicinal chemists to fine-tune a range of critical molecular attributes:
-
Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, effectively "blocking" sites that would otherwise be vulnerable to metabolic oxidation.[3][4][5][6] This can significantly prolong a drug's half-life and improve its pharmacokinetic profile.[1][5]
-
Binding Affinity and Conformation: Fluorine's electronegativity can alter the electronic distribution within a molecule, influencing non-covalent interactions (like hydrogen bonds and dipole interactions) with target proteins. This can lead to enhanced binding affinity and selectivity.[7]
-
Lipophilicity and Permeability: Introducing fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance absorption.[1]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which is a critical parameter for controlling a drug's ionization state, solubility, and target engagement.[3]
Within the arsenal of fluorinated scaffolds, trans-2,5-Difluorocinnamic acid emerges as a particularly valuable and versatile building block, offering a unique combination of a difluorinated phenyl ring, a reactive carboxylic acid handle, and a stereodefined trans-alkene linker. This guide provides a comprehensive overview of its synthesis, properties, and strategic application in the development of advanced chemical entities.
Physicochemical and Spectroscopic Profile
trans-2,5-Difluorocinnamic acid is an off-white crystalline solid.[8] Its structure is characterized by a cinnamic acid backbone with two fluorine atoms at the 2 and 5 positions of the aromatic ring and a trans configuration of the double bond.[9] This specific substitution pattern significantly influences its electronic properties and reactivity.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂O₂ | [8][10] |
| Molecular Weight | 184.14 g/mol | [8][10] |
| Melting Point | 138-140 °C | [8][10] |
| Boiling Point (Predicted) | 278.5 ± 25.0 °C | [8] |
| pKa (Predicted) | 4.16 ± 0.10 | [8] |
| logP (Octanol/Water) | 2.063 | [11] |
| CAS Number | 112898-33-6 | [8][10] |
Spectroscopic Characterization
The definitive trans configuration and overall structure of 2,5-Difluorocinnamic acid are confirmed through a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will clearly show the characteristic large coupling constant (typically >15 Hz) between the vinylic protons, confirming the trans geometry. ¹³C and ¹⁹F NMR provide further confirmation of the substitution pattern on the aromatic ring. Gated decoupling ¹³C-NMR is a powerful technique to confirm the trans-configuration.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the alkene, and C-F bond vibrations.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of fluorine atoms can sometimes influence fragmentation patterns, aiding in structural identification.[8]
Synthesis of trans-2,5-Difluorocinnamic Acid
The synthesis of cinnamic acids and their derivatives is a well-established area of organic chemistry. While classical methods like the Perkin reaction, Claisen condensation, and Knoevenagel-Doebner condensation are viable, modern cross-coupling reactions often provide higher efficiency and broader substrate scope.[12]
A common and effective method for synthesizing trans-2,5-Difluorocinnamic acid involves the reaction of 2,5-difluorobenzaldehyde with a suitable C2-building block. The Heck and Wittig reactions are particularly relevant and widely used methodologies.
Synthetic Strategy via the Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between unsaturated halides and alkenes.[13][14] For the synthesis of trans-2,5-Difluorocinnamic acid, this would involve coupling 2,5-difluorobromobenzene with acrylic acid or an acrylate ester.
Experimental Protocol: Heck Reaction Synthesis
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., PPh₃, 4 mol%), and a solvent such as DMF or NMP.
-
Reactant Addition: Add 2,5-difluorobromobenzene (1.0 eq) and acrylic acid (1.2 eq) to the flask.
-
Base Addition: Add a base, such as triethylamine (Et₃N, 2.5 eq), to the reaction mixture. The base is crucial for regenerating the active Pd(0) catalyst.[13]
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Acidify the mixture with aqueous HCl (e.g., 1M) to protonate the carboxylate salt.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure trans-2,5-Difluorocinnamic acid.
Causality Insight: The choice of a palladium catalyst and a phosphine ligand is critical for reaction efficiency. The base is not just a spectator; it is essential for the final reductive elimination step that regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.[13] The trans isomer is generally the major product due to the syn-elimination mechanism in the Heck reaction.
Synthetic Strategy via the Wittig Reaction
The Wittig reaction is a highly reliable method for converting aldehydes or ketones into alkenes using a phosphonium ylide.[15][16] This approach offers excellent control over the location of the newly formed double bond.
Experimental Protocol: Wittig Reaction Synthesis
-
Ylide Preparation:
-
React triphenylphosphine with ethyl bromoacetate in a suitable solvent (e.g., toluene) to form the corresponding phosphonium salt.
-
Isolate the salt and suspend it in an anhydrous solvent like THF.
-
Cool the suspension (e.g., to 0 °C) and add a strong base (e.g., NaH or KHMDS) portion-wise to deprotonate the salt, forming the phosphonium ylide (the Wittig reagent).[17]
-
-
Wittig Reaction:
-
In a separate flask, dissolve 2,5-difluorobenzaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the prepared ylide solution to the aldehyde solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The driving force is the formation of the very stable triphenylphosphine oxide byproduct.[18]
-
-
Ester Hydrolysis:
-
Quench the reaction with water and extract the product, ethyl trans-2,5-difluorocinnamate, with an organic solvent.
-
After purification, dissolve the ester in a mixture of THF and water. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature to hydrolyze the ester to the carboxylic acid.
-
Acidify the mixture with aqueous HCl to precipitate the product.
-
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain pure trans-2,5-Difluorocinnamic acid.
Causality Insight: The use of a stabilized ylide (one with an adjacent electron-withdrawing group like an ester) in the Wittig reaction generally favors the formation of the thermodynamically more stable E-(trans) alkene, which is the desired isomer in this case.[16]
Chemical Reactivity and Synthetic Applications
trans-2,5-Difluorocinnamic acid is a versatile intermediate. Its reactivity is dominated by the carboxylic acid group, the alkene, and the electron-deficient aromatic ring.
-
Carboxylic Acid Reactions: It readily undergoes standard carboxylic acid transformations, such as esterification and amidation (after conversion to an acid chloride or using peptide coupling reagents), to build more complex molecular architectures.[9]
-
Alkene Reactions: The double bond can participate in reactions such as hydrogenation to produce the corresponding saturated acid, or in cycloadditions. For instance, cinnamic acids are known to undergo [2+2] photodimerization under UV irradiation.[8]
-
Aromatic Ring Reactions: The difluorinated phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the cinnamate group.[9]
Its primary value lies in serving as a precursor for pharmaceuticals and agrochemicals.[9] The difluorophenyl motif is a common feature in many bioactive molecules, and the cinnamic acid structure provides a robust linker to connect this motif to other pharmacophores.
The "Fluorine Advantage": A Mechanistic Perspective
The strategic replacement of hydrogen with fluorine is a powerful tool in drug design, a concept known as bioisosteric replacement.[3][19][20] The use of trans-2,5-Difluorocinnamic acid exemplifies how this strategy can be employed to enhance the metabolic stability of a drug candidate.
Drug metabolism, primarily carried out by cytochrome P450 (CYP) enzymes, often involves the oxidation of C-H bonds. By replacing a metabolically labile C-H bond on an aromatic ring with a much stronger C-F bond, that site is effectively "blocked" from oxidation.[4][6] This forces the metabolism to occur at other, potentially less favorable, sites or slows it down altogether, thereby increasing the drug's systemic exposure.
Beyond simply strengthening a bond, fluorination also alters the electronic environment of the molecule. This can reduce the affinity of the drug for the active site of a metabolizing enzyme, which further contributes to improved metabolic stability.[4][6] Therefore, the difluoro substitution pattern in trans-2,5-Difluorocinnamic acid is not arbitrary; it is a deliberate design choice to impart favorable pharmacokinetic properties to the final target molecule.[5][21]
Conclusion
trans-2,5-Difluorocinnamic acid is more than just a chemical reagent; it is a strategic building block that embodies a key principle of modern drug design. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for researchers. By providing a scaffold that combines a metabolically robust difluorophenyl ring with a functionalizable linker, it enables the systematic and rational development of new therapeutic agents with improved pharmacokinetic profiles. As the demand for more effective and safer drugs continues to grow, the role of intelligently designed fluorinated building blocks like trans-2,5-Difluorocinnamic acid will only become more critical.
References
-
Semantic Scholar. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. (2023). Available from: [Link].
-
Costin, G. P., et al. (2012). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules. Available from: [Link].
-
MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2018). Available from: [Link].
-
Carvalho, V. M., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Applied Toxicology. Available from: [Link].
-
JKU ePUB. SYNTHESIS AND APPLICATION OF 2,5-DIFORMYLFURAN. (2019). Available from: [Link].
-
Royal Society of Chemistry. Catalytic transformation of 2,5-furandicarboxylic acid to adipic acid over niobic acid-supported Pt nanoparticles. (2014). Available from: [Link].
-
ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Available from: [Link].
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). Available from: [Link].
-
PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2017). Available from: [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link].
-
ACS Publications. Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). Available from: [Link].
-
Johnson Matthey Technology Review. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. (1999). Available from: [Link].
-
PubMed. Applications of Fluorine in Medicinal Chemistry. (2015). Available from: [Link].
-
PubMed Central. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. (2020). Available from: [Link].
-
Cheméo. Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6). Available from: [Link].
-
ResearchGate. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (2008). Available from: [Link].
-
PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Available from: [Link].
-
Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
-
ResearchGate. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2022). Available from: [Link].
-
ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). Available from: [Link].
-
ResearchGate. Application of Fluorine in Drug Design. (2019). Available from: [Link].
-
Cambridge MedChem Consulting. Bioisosteric Replacements. (2021). Available from: [Link].
-
University Course Website. Synthesis of an Alkene via the Wittig Reaction. Available from: [Link].
-
ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Available from: [Link].
-
ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (2021). Available from: [Link].
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. (2005). Available from: [Link].
-
The University of Brighton. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). Available from: [Link].
-
Indian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (2008). Available from: [Link].
-
PubMed Central. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Available from: [Link].
-
ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9][22]-Fused Indole Heterocycles. (2014). Available from: [Link].
-
Research Square. Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021). Available from: [Link].
-
JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Available from: [Link].
-
YouTube. Wittig reaction for alkene synthesis. (2020). Available from: [Link].
-
ACS Publications. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018). Available from: [Link].
-
Royal Society of Chemistry. Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. (2025). Available from: [Link].
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Comprehensive Computational Profiling of trans-2,5-Difluorocinnamic Acid: A DFT Protocol
This guide serves as a high-level technical whitepaper and operational protocol for the computational characterization of trans-2,5-Difluorocinnamic acid (2,5-DFCA) . It synthesizes standard density functional theory (DFT) methodologies with specific insights relevant to fluorinated aromatic systems.[1]
Executive Summary
This technical guide outlines the computational framework for analyzing trans-2,5-Difluorocinnamic acid , a key scaffold in medicinal chemistry and crystal engineering. The presence of fluorine atoms at the 2- and 5-positions introduces specific electronic perturbations—inductive withdrawal and mesomeric donation—that significantly alter the molecular electrostatic potential (MEP) and reactivity profile compared to unsubstituted cinnamic acid. This guide establishes a validated protocol using DFT/B3LYP and M06-2X functionals to elucidate structural, vibrational, and electronic properties.[2]
Introduction: The Fluorine Effect in Cinnamic Scaffolds
The trans-isomer of cinnamic acid is thermodynamically preferred over the cis-form due to steric relief between the phenyl ring and the carboxylic acid moiety. In 2,5-DFCA , the fluorine substituents play a dual role:
-
Electronic Modulation: The C2-F and C5-F atoms exert a strong inductive effect (
), lowering the energy of the Frontier Molecular Orbitals (FMOs). -
Conformational Locking: The C2-F atom can engage in intramolecular electrostatic interactions with the vinyl hydrogen or the carbonyl oxygen, potentially influencing planarity.
Accurate modeling requires a level of theory that captures both the delocalized
Computational Methodology (The Protocol)
To ensure reproducibility and scientific rigor, the following computational workflow is prescribed. This protocol balances cost with accuracy, utilizing the 6-311++G(d,p) basis set to adequately describe the diffuse electron density around the fluorine and oxygen atoms.
Functional Selection & Justification
-
Primary Functional (Geometry/Freq): B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2]
-
Rationale: Remains the industry standard for vibrational spectroscopy of organic molecules, providing excellent error cancellation for C-C and C-H stretches.
-
-
Secondary Functional (Non-Covalent): wB97X-D or M06-2X .
-
Rationale: Essential for modeling dimerization (carboxylic acid hydrogen bonding) and
- stacking, where dispersion forces are critical.
-
Validated Workflow
The following diagram illustrates the logical flow of the computational study, ensuring self-validation at every step.
Figure 1: Operational workflow for the quantum chemical characterization of 2,5-DFCA. Green nodes indicate data generation phases.
Structural & Conformational Analysis
Geometry Optimization
The optimization must be performed without symmetry constraints (
-
Key Parameter: The dihedral angle
should be monitored. While unsubstituted cinnamic acid is planar, steric repulsion between the C2-Fluorine and the vinyl group may induce a slight twist ( ) out of planarity. -
Dimerization: In the solid state and non-polar solvents, 2,5-DFCA forms cyclic dimers via dual O-H...O hydrogen bonds. Computations should be run on the dimer using wB97X-D to accurately predict the binding energy.
Geometric Parameters (Reference Values)
Comparison with X-ray diffraction data (if available) or high-level analogs (e.g., 2,5-difluorobenzoic acid) typically yields:
| Parameter | Bond/Angle | Typical DFT Value (Å / °) | Note |
| Bond Length | C=O | 1.21 - 1.23 | Characteristic carbonyl |
| Bond Length | C-F | 1.33 - 1.35 | Strong, short bond |
| Bond Length | C( | 1.34 - 1.36 | Vinyl double bond |
| Bond Angle | O-C-O | 122.0 - 124.0 | Carboxyl group angle |
Electronic Properties & Reactivity[4]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity.
-
HOMO: Predominantly localized on the
-system of the phenyl ring and the vinyl group. -
LUMO: Delocalized over the entire conjugated system, including the electron-withdrawing carboxyl group.
-
Fluorine Impact: The electronegative Fluorine atoms stabilize (lower the energy of) both HOMO and LUMO compared to cinnamic acid, potentially increasing the "hardness" (
) of the molecule.
Global Reactivity Descriptors Calculation: Using Koopmans' theorem approximation:
-
Chemical Potential (
): -
Chemical Hardness (
): -
Electrophilicity Index (
):
Molecular Electrostatic Potential (MEP)
The MEP map is vital for predicting non-covalent interactions (e.g., drug-receptor binding).
-
Negative Regions (Red): Concentrated over the Carbonyl Oxygen and the Fluorine atoms (H-bond acceptors).
-
Positive Regions (Blue): Concentrated over the Hydroxyl Proton (H-bond donor).
Spectroscopic Profiling
Vibrational Spectroscopy (IR & Raman)
DFT frequencies are harmonic and systematically overestimate experimental anharmonic frequencies.
-
Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.
-
Potential Energy Distribution (PED): Use software like VEDA to assign vibrational modes quantitatively (e.g., "Mode 25 is 80% C=O stretch").
Diagnostic Bands for 2,5-DFCA:
-
(O-H): 3500–3200 cm
(Broad, if dimeric). -
(C=O): 1680–1720 cm
(Very strong intensity). -
(C=C): 1620–1640 cm
(Conjugated alkene). -
(C-F): 1100–1250 cm
(Distinctive for fluorinated aromatics).
NMR Analysis (GIAO Method)
Calculate Isotropic Shielding Tensors using the GIAO (Gauge-Independent Atomic Orbital) method in a solvent field (e.g., DMSO using PCM).
-
Validation: The vinyl protons show a large coupling constant (
Hz), confirming the trans geometry.
Logic of Reactivity: The Fluorine Influence
The following diagram details how the structural presence of fluorine translates into observable chemical properties.
Figure 2: Causal pathway linking fluorine substitution to physicochemical properties.
References
- Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
-
Spectroscopic properties, NLO, HOMO-LUMO and NBO analysis of 2,5-Lutidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012. Link (Methodological analog for 2,5-disubstituted aromatics).
-
Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A, 2014.[2] Link (Direct analog protocol).
-
Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry, 2024. Link (Validation of cinnamic acid DFT protocols).
-
Synthesis and Post-Processing of Chemically Homogeneous Nanothreads from 2,5-Furandicarboxylic Acid. ResearchGate, 2022. Link (Structural insights on 2,5-substituted acids).
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An In-depth Technical Guide to the Spectroscopic Characterization of trans-2,5-Difluorocinnamic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for trans-2,5-Difluorocinnamic acid (CAS No. 112898-33-6), a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Each section includes detailed experimental protocols, data interpretation grounded in established spectroscopic principles, and insights into the structural elucidation of this fluorinated cinnamic acid derivative. The guide is designed to be a definitive resource for the characterization and quality control of trans-2,5-Difluorocinnamic acid in a laboratory setting.
Introduction
trans-2,5-Difluorocinnamic acid is a member of the fluorinated cinnamic acid family, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, a thorough and accurate characterization of these molecules is paramount.
This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of small organic molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of the hydrogen and carbon atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in structural confirmation.
By presenting a detailed analysis of the NMR, IR, and MS data, this guide aims to provide a robust framework for the unambiguous identification and characterization of trans-2,5-Difluorocinnamic acid.
In the following sections, we will delve into the experimental methodologies for acquiring high-quality spectroscopic data, present the spectral data in a clear and concise format, and provide a detailed interpretation of the observed spectra, drawing upon fundamental principles and comparative data from related structures.
Synthesis of trans-2,5-Difluorocinnamic Acid
A reliable synthesis of trans-2,5-Difluorocinnamic acid is crucial for obtaining a pure sample for spectroscopic analysis. The most common and efficient method for the synthesis of trans-cinnamic acids is the Knoevenagel condensation .[2][3] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically a mixture of pyridine and piperidine, followed by decarboxylation.[2][4]
The synthesis of trans-2,5-Difluorocinnamic acid proceeds via the reaction of 2,5-difluorobenzaldehyde with malonic acid.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of trans-2,5-Difluorocinnamic Acid Derivatives
Introduction: The Significance of Fluorinated Cinnamic Acids
trans-2,5-Difluorocinnamic acid and its derivatives are of considerable interest to researchers in drug discovery and materials science. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In medicinal chemistry, fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. In materials science, the unique electronic properties of fluorinated compounds are leveraged in the development of liquid crystals and other advanced materials.
This technical guide provides a comprehensive overview of robust and reproducible protocols for the synthesis of trans-2,5-difluorocinnamic acid, with a primary focus on the highly efficient Knoevenagel-Doebner condensation. Alternative synthetic strategies, including the Heck and Wittig reactions, are also discussed to provide a broader synthetic toolkit for the researcher.
Physicochemical and Spectroscopic Data of trans-2,5-Difluorocinnamic Acid
Accurate characterization of the final product is a cornerstone of synthetic chemistry. The following table summarizes the key physical and spectroscopic properties of trans-2,5-difluorocinnamic acid.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₂O₂ | [2] |
| Molecular Weight | 184.14 g/mol | [2] |
| Melting Point | 138-140 °C | [2][3] |
| Appearance | White to off-white solid | [3] |
| CAS Number | 112898-33-6 | [2] |
| ¹H NMR Spectrum | Consistent with structure | [3] |
| ¹³C NMR Spectrum | Consistent with structure | [3] |
Primary Synthetic Pathway: The Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a highly reliable and efficient method for the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[4][5] A subsequent decarboxylation step yields the desired cinnamic acid derivative.[4]
Reaction Mechanism and Rationale
The reaction proceeds through several key steps:
-
Enolate Formation: A weak base, typically pyridine with a piperidine co-catalyst, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde.
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Upon heating, this intermediate readily loses carbon dioxide to yield the final trans-2,5-difluorocinnamic acid. The trans isomer is thermodynamically favored due to reduced steric hindrance.
Detailed Experimental Protocol
Materials:
-
2,5-Difluorobenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Dichloromethane (for TLC)
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
TLC plates and developing chamber
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3-5 mL per gram of aldehyde). Add a magnetic stir bar.
-
Catalyst Addition: To the stirring mixture, add a catalytic amount of piperidine (approximately 0.1 eq).
-
Heating and Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: Prepare a TLC developing chamber with a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate with a few drops of acetic acid). Spot the reaction mixture against the starting aldehyde on a TLC plate to monitor the disappearance of the aldehyde.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure trans-2,5-difluorocinnamic acid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring ¹H and ¹³C NMR spectra.
Alternative Synthetic Routes
While the Knoevenagel-Doebner condensation is often the preferred method, other powerful reactions can be employed for the synthesis of cinnamic acid derivatives.
The Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] For the synthesis of trans-2,5-difluorocinnamic acid, this would involve the coupling of a 2,5-difluoroaryl halide (e.g., 1-bromo-2,5-difluorobenzene) with acrylic acid or one of its esters.
-
Rationale: The Heck reaction is highly versatile and tolerates a wide range of functional groups. The trans isomer is typically the major product due to the syn-elimination mechanism.
-
Typical Conditions: The reaction is generally carried out with a palladium(II) acetate catalyst, a phosphine ligand (e.g., triphenylphosphine), and a base such as triethylamine in a polar aprotic solvent like DMF or acetonitrile.
The Wittig Reaction
The Wittig reaction provides an excellent method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[7] To synthesize trans-2,5-difluorocinnamic acid derivatives, 2,5-difluorobenzaldehyde would be reacted with a stabilized ylide such as (carboxymethylene)triphenylphosphorane.
-
Rationale: The use of a stabilized ylide generally favors the formation of the thermodynamically more stable E-alkene (trans isomer).[7]
-
Typical Conditions: The ylide is often generated in situ from the corresponding phosphonium salt using a base. The reaction is typically performed in a solvent like dichloromethane or dimethylformamide (DMF).[6]
Characterization of trans-2,5-Difluorocinnamic Acid
Confirmation of the product's identity and purity is essential. The following data are expected for the successful synthesis of trans-2,5-difluorocinnamic acid.
| Analysis | Expected Results |
| Melting Point | 138-140 °C |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Two doublets for the alkene protons with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration. The β-proton will be downfield from the α-proton.- A complex multiplet pattern for the aromatic protons. |
| ¹³C NMR | - A peak for the carbonyl carbon (~170 ppm).- Peaks for the alkene carbons.- Multiple peaks in the aromatic region, showing C-F coupling. |
| FT-IR | - A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch for the carbonyl group (~1680-1710 cm⁻¹).- A C=C stretch for the alkene (~1620-1640 cm⁻¹). |
Troubleshooting and Self-Validation
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions, especially for the Knoevenagel-Doebner reaction.- Extend the reaction time and continue to monitor by TLC.- Check the purity of starting materials. |
| Product loss during workup. | - Ensure complete precipitation by using an ice bath and sufficient acid.- Minimize the amount of solvent used for recrystallization. | |
| Impure Product | Presence of starting materials. | - Optimize the recrystallization solvent system.- Consider column chromatography for purification if recrystallization is ineffective. |
| Formation of the cis isomer. | - For the Wittig reaction, ensure a stabilized ylide is used to favor the trans product. | |
| Reaction Fails to Proceed | Inactive catalyst or reagents. | - Use freshly opened or purified reagents.- For the Heck reaction, ensure the palladium catalyst is active. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of trans-2,5-difluorocinnamic acid, a valuable building block in modern chemistry. The Knoevenagel-Doebner condensation is presented as the primary and most reliable method, with comprehensive step-by-step instructions. By understanding the underlying chemical principles and potential challenges, researchers can confidently and efficiently synthesize this and other related fluorinated cinnamic acid derivatives for their specific applications.
References
-
Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]
-
University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 7. [Link]
-
Royal Society of Chemistry. Supplementary Information - Horner-Wadsworth-Emmons Reaction. [Link]
-
Wiley Online Library. Supporting Information - Pd(0)-PEI-catalyzed partial hydrogenation. [Link]
-
Odinity. Intro to Organometallics: The Heck Reaction. [Link]
-
University of Groningen. The Heck reaction in the production of fine chemicals. [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
A Solvent Free Wittig Reaction. [Link]
-
Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]
-
Solvent Free Wittig Reactions. [Link]
-
Royal Society of Chemistry Publishing. Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine. [Link]
-
National Center for Biotechnology Information. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
National Center for Biotechnology Information. Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. [Link]
-
MDPI. Pd-Catalyzed Double-Heck and Heck-Suzuki Cascade Reaction of N-(o-Bromoaryl) CF3-acrylamides. [Link]
-
ResearchGate. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Boston University OpenBU. The Doebner modification of the Knoevenagel reaction. [Link]
-
Indian Academy of Sciences. The condensation of aldehydes with malonic acid. [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
-
ResearchGate. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. trans-2,5-Difluorocinnamic acid 98 112898-33-6 [sigmaaldrich.com]
- 3. 112898-33-6 | TRANS-2,5-DIFLUOROCINNAMIC ACID [fluoromart.com]
- 4. DSpace [open.bu.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
Synthesis of isoquinolones from trans-2,5-Difluorocinnamic acid
Application Note: High-Yield Synthesis of 5,8-Difluoroisoquinolin-1(2H)-one via Thermal Cyclization
Executive Summary
This application note details the synthesis of 5,8-difluoroisoquinolin-1(2H)-one starting from trans-2,5-difluorocinnamic acid . This scaffold is a critical bioisostere in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., ROCK, PKA) and poly(ADP-ribose) polymerase (PARP) inhibitors.
The protocol utilizes a modified Curtius rearrangement followed by a high-temperature 6
Reaction Mechanism & Logic
The transformation proceeds through three distinct mechanistic stages:
-
Acyl Azide Formation: Activation of the carboxylic acid and nucleophilic attack by azide.
-
Curtius Rearrangement: Thermal decomposition of the acyl azide to release
, forming a transient styryl isocyanate. -
Electrocyclic Ring Closure: The isocyanate undergoes a thermally allowed disrotatory 6
-electrocyclization followed by a [1,5]-sigmatropic hydrogen shift (tautomerization) to restore aromaticity, yielding the lactam.
Pathway Visualization
Figure 1: Mechanistic pathway from cinnamic acid to isoquinolone via Curtius rearrangement.
Safety & Pre-requisites
-
Azide Hazards: While cinnamoyl azides are generally more stable than aliphatic azides, they are still energetic materials. Never concentrate the acyl azide to complete dryness if the total mass exceeds 5g. Perform all heating steps behind a blast shield.
-
Thermal Hazards: The cyclization requires temperatures (~180°C) near the flash point of many solvents. Use o-dichlorobenzene (o-DCB) or diphenyl ether.
-
Chemical Compatibility: Avoid water in the rearrangement step; isocyanates hydrolyze to ureas, which are dead-end byproducts.
Detailed Experimental Protocol
Materials
-
trans-2,5-Difluorocinnamic acid (>98%)[1]
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et
N) -
o-Dichlorobenzene (anhydrous)
-
Acetone (reagent grade)
Step 1: Synthesis of 2,5-Difluorocinnamoyl Azide
Rationale: We use DPPA for a "one-pot" activation/azidation. It is safer than generating hydrazoic acid in situ.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, nitrogen inlet, and an addition funnel.
-
Charge: Add trans-2,5-difluorocinnamic acid (1.84 g, 10.0 mmol) and acetone (50 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.53 mL, 11.0 mmol) dropwise. The solution may clear if the acid was not fully soluble.
-
Azidation: Add DPPA (2.37 mL, 11.0 mmol) dropwise over 15 minutes, maintaining temperature <5°C.
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC (SiO
, 30% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a less polar azide spot.
-
-
Workup:
-
Pour the mixture into ice-water (150 mL).
-
The acyl azide typically precipitates as a solid. Filter the solid and wash with cold water.
-
Alternative: If oil forms, extract with diethyl ether (3 x 50 mL), wash with brine, dry over MgSO
, and concentrate carefully at <25°C. -
Caution: Do not heat the azide during drying.
-
Step 2: Thermal Cyclization to 5,8-Difluoroisoquinolin-1(2H)-one
Rationale: High dilution is critical here. If the concentration is too high, the intermediate isocyanate will react with the product (lactam) or itself to form ureas/dimers.
-
Setup: Equip a 3-neck 250 mL RBF with a reflux condenser, internal thermometer, and addition funnel.
-
Solvent Charge: Add o-dichlorobenzene (o-DCB) (40 mL) to the flask and heat to reflux (~180°C).
-
Addition: Dissolve the crude acyl azide (from Step 1) in o-DCB (10 mL). Add this solution dropwise to the refluxing solvent over 30–45 minutes.
-
Observation: Nitrogen gas evolution will be observed.
-
-
Completion: Continue reflux for 1–2 hours after addition is complete.
-
Mechanism Check: The high temperature ensures the isocyanate immediately undergoes electrocyclization rather than lingering to form side products.
-
-
Isolation:
-
Cool the reaction mixture to RT.
-
o-DCB has a high boiling point. Remove the bulk of the solvent via vacuum distillation or load the crude mixture directly onto a silica gel column (o-DCB elutes first with hexanes).
-
Precipitation Method (Preferred): Upon cooling and adding hexanes (50 mL), the product often precipitates. Filter and wash with hexanes.
-
Step 3: Purification
-
Recrystallization: Ethanol or Methanol/Water mixtures are effective.
-
Flash Chromatography: Elute with 0-5% Methanol in Dichloromethane (DCM). Isoquinolones are polar.
Analytical Validation
Target Compound: 5,8-Difluoroisoquinolin-1(2H)-one
Molecular Formula: C
| Data Type | Expected Signal / Value | Structural Assignment |
| Physical State | Off-white to pale yellow solid | High melting point (>200°C typical for isoquinolones). |
| MS (ESI+) | m/z 182.1 [M+H] | Protonated molecular ion. |
| NH (Lactam). Exchangeable with D | ||
| H3 (Vinyl, alpha to N). | ||
| H4 (Vinyl, beta to N). | ||
| H6, H7 (Aromatic). Complex splitting (ddd) due to F-H coupling. | ||
| Two distinct signals | ~ -110 to -130 ppm range. | |
| IR | 1640-1660 cm | Strong C=O stretch (Lactam). |
| IR | ~2270 cm | Absence confirms full conversion of Isocyanate intermediate. |
Regiochemistry Confirmation:
The 5,8-substitution pattern is confirmed by the coupling constants of the aromatic protons. H6 and H7 are ortho to each other. If cyclization occurred at C2 (displacing F), the pattern would differ significantly. The retention of two fluorine signals in
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Urea Formation | Moisture in solvent or reagents. | Dry o-DCB over molecular sieves. Ensure inert atmosphere. |
| Incomplete Conversion | Temperature too low. | Ensure internal temp reaches >170°C. Toluene reflux (110°C) is often insufficient for the cyclization step. |
| Explosive Decomposition | Heating azide too fast in Step 2. | Control addition rate. Do not accumulate unreacted azide in the hot zone. |
| Product trapped in o-DCB | Difficulty removing solvent. | Use column chromatography; load the o-DCB solution directly. Elute o-DCB with Hexanes, then switch to DCM/MeOH for product. |
References
-
Eloy, F., & Deryckere, A. (1969). The thermal cyclization of cinnamoyl azides. Journal of Heterocyclic Chemistry, 6(4), 595-596. Link
-
Modi, K. N., et al. (2012). Synthesis of isoquinolin-1(2H)-ones via Curtius rearrangement of substituted cinnamoyl azides. Tetrahedron Letters, 53(32), 4169-4172. Link
- Grover, N., et al. (1995). Regioselectivity in the synthesis of substituted isoquinolones. Indian Journal of Chemistry, Section B, 34, 1013.
-
Li, J., et al. (2020). Recent advances in 3d-transition metal catalysis of isoquinoline synthesis. ResearchGate Review. Link
Sources
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Difluorocinnamic Acids via Knoevenagel Condensation
Abstract
Difluorocinnamic acids are invaluable building blocks in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and electronic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed protocol for the synthesis of trans-3,4-difluorocinnamic acid, a common and useful isomer, utilizing the Doebner modification of the Knoevenagel condensation. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss methods for purification and characterization, providing researchers with a robust and reproducible methodology.
Theoretical Framework: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z), such as malonic acid or its esters.[3][4] The reaction is typically catalyzed by a weak base, such as an amine.[3]
The Doebner Modification: A Direct Route to Cinnamic Acids
For the synthesis of α,β-unsaturated carboxylic acids like cinnamic acids, the Doebner modification is particularly effective.[5] This variation employs malonic acid as the active methylene component and is often conducted in pyridine, which acts as both the solvent and a base, with a catalytic amount of a stronger base like piperidine.[1][3] A key feature of the Doebner modification is the spontaneous decarboxylation (loss of CO₂) of the intermediate product upon heating, which directly yields the desired cinnamic acid derivative.[5][6]
Reaction Mechanism
The reaction proceeds through several distinct steps, which are crucial to understand for troubleshooting and optimization.
-
Carbanion Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, creating a highly nucleophilic enolate (carbanion).[6][7]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the difluorobenzaldehyde, forming a tetrahedral alkoxide intermediate.[8]
-
Protonation & Dehydration: The intermediate is protonated to form a β-hydroxy compound (an aldol-type adduct). This adduct is then readily dehydrated under the basic and heated conditions to yield an α,β-unsaturated dicarboxylic acid intermediate.[6][8]
-
Decarboxylation: With continued heating in the pyridine solvent, the β-carboxylic acid group is eliminated as carbon dioxide (CO₂) through a cyclic transition state, yielding the final trans-difluorocinnamic acid product.[5][6]
Caption: Figure 1: Mechanism of the Doebner-Knoevenagel Condensation.
Experimental Protocol: Synthesis of trans-3,4-Difluorocinnamic Acid
This protocol details a reliable method for synthesizing trans-3,4-difluorocinnamic acid on a laboratory scale.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Amount |
| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 1.0 | 5.00 g (35.2 mmol) |
| Malonic Acid | C₃H₄O₄ | 104.06 | 1.2 | 4.40 g (42.3 mmol) |
| Pyridine | C₅H₅N | 79.10 | Solvent | ~40 mL |
| Piperidine | C₅H₁₁N | 85.15 | ~0.1 | ~0.3 mL (catalyst) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | For acidification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |
| Ethanol/Water | - | - | - | For recrystallization |
Equipment
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Experimental Workflow
Caption: Figure 2: General workflow for the synthesis and analysis.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.[1]
-
Expert's Insight: Using a slight excess of malonic acid ensures the complete consumption of the more expensive aldehyde starting material. Pyridine serves as a polar aprotic solvent that effectively dissolves the reactants and acts as a mild base.[3]
-
-
Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (~0.1 eq).[1]
-
Expert's Insight: Piperidine is a significantly stronger base than pyridine. Its role is to efficiently deprotonate malonic acid, initiating the condensation, which is the rate-limiting step.[9]
-
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 115 °C) for 3-4 hours.[1]
-
Expert's Insight: The evolution of CO₂ gas should be observable, indicating that the decarboxylation is proceeding.[1] The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) by observing the disappearance of the starting aldehyde spot.
-
-
Work-up - Quenching and Acidification: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1]
-
Expert's Insight: This step serves two purposes: it neutralizes the basic pyridine and piperidine, and it protonates the carboxylate product, causing the difluorocinnamic acid to precipitate as a solid. This must be done in a fume hood as the acid-base reaction is exothermic and generates fumes.
-
-
Work-up - Extraction: If a large amount of solid precipitates, it can be collected by vacuum filtration. Otherwise, transfer the acidified mixture to a separatory funnel and extract the product into ethyl acetate (3x).[1]
-
Expert's Insight: Ethyl acetate is a suitable solvent for extracting the moderately polar cinnamic acid product while leaving inorganic salts in the aqueous layer.
-
-
Work-up - Washing and Drying: Combine the organic layers and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Expert's Insight: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.
-
Purification
The crude solid can be purified by recrystallization. An ethanol/water mixture is often an effective solvent system.[1] Dissolve the crude product in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.
Product Characterization
The identity and purity of the synthesized trans-3,4-difluorocinnamic acid must be confirmed using standard analytical techniques.
| Property | Expected Value | Source |
| Appearance | White to off-white solid/powder | [2] |
| Molecular Formula | C₉H₆F₂O₂ | [2] |
| Molecular Weight | 184.14 g/mol | [2] |
| Melting Point | 194-198 °C | [2] |
| ¹H NMR | Expect characteristic peaks for vinyl and aromatic protons. The large coupling constant (~16 Hz) between vinyl protons confirms trans stereochemistry. | - |
| ¹⁹F NMR | Expect two distinct signals for the two non-equivalent fluorine atoms. | - |
| Mass Spec (MS) | Expect a molecular ion peak [M]⁻ or [M-H]⁻ corresponding to the molecular weight. | - |
Safety and Handling
-
Pyridine: Is a toxic, flammable liquid with a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.
-
Piperidine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.
-
3,4-Difluorobenzaldehyde: Can be an irritant. Avoid inhalation and skin contact.
-
Hydrochloric Acid (conc.): Is highly corrosive and releases toxic fumes. Always add acid to water/ice, never the other way around.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst (old piperidine)- Insufficient heating- Water in the reaction mixture | - Use freshly distilled piperidine- Ensure reaction reaches reflux temperature- Use anhydrous pyridine |
| Low Yield | - Incomplete reaction- Product loss during work-up or recrystallization | - Increase reaction time; monitor by TLC- Ensure complete precipitation/extraction; use minimal solvent for recrystallization |
| Impure Product | - Residual starting material- Side product formation | - Ensure reaction goes to completion- Repeat recrystallization or purify via column chromatography |
References
-
Wikipedia. Knoevenagel condensation. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
YouTube (2023). Knoevenagel condensation. [Link]
-
Pawara, H. S., Wagha, A. S., & Lalia, A. M. (20xx). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. [Link]
-
YouTube (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Note: Preclinical In Vivo Evaluation of trans-2,5-Difluorocinnamic Acid (2,5-DFCA) Analogs
Executive Summary & Rationale
trans-2,5-Difluorocinnamic acid (2,5-DFCA) represents a critical scaffold in medicinal chemistry, serving as a bioisostere of cinnamic acid with enhanced metabolic stability. While natural cinnamic acids exhibit anti-inflammatory, anti-diabetic, and anti-tumor properties, they suffer from rapid metabolic oxidation and poor bioavailability.
The Fluorine Advantage: The strategic substitution of fluorine at the 2 and 5 positions of the phenyl ring serves two primary mechanistic functions:
-
Metabolic Blockade: It prevents cytochrome P450-mediated hydroxylation at the susceptible ortho and meta positions, significantly extending the plasma half-life (
). -
Electronic Modulation: The electron-withdrawing nature of fluorine increases the acidity (lowers pKa) of the carboxylic acid tail and alters the lipophilicity (LogP), enhancing membrane permeability and binding affinity to targets such as Histone Deacetylases (HDACs) and COX-2 .
This guide outlines the standardized workflow for evaluating 2,5-DFCA analogs in vivo, moving from formulation challenges to pharmacokinetic (PK) profiling and efficacy modeling in oncology and inflammation.
Experimental Workflow Overview
The following diagram illustrates the critical path from compound characterization to in vivo proof-of-concept.
Caption: Integrated workflow for the preclinical evaluation of 2,5-DFCA analogs. Feedback loops indicate decision points for formulation adjustment or structural refinement.
Protocol A: Formulation Strategy for In Vivo Delivery
Challenge: 2,5-DFCA analogs are crystalline solids with high melting points (~194°C) and low aqueous solubility at physiological pH, making oral bioavailability (F%) a primary hurdle.
Objective: Create a stable suspension or solution for Oral Gavage (PO) and Intravenous (IV) administration.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
API: trans-2,5-Difluorocinnamic acid analog (>98% purity).[1]
-
Vehicle A (Standard PO): 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in water.
-
Vehicle B (Enhanced PO/IV): 5% DMSO + 40% PEG400 + 55% Saline (or Water).
-
Equipment: Probe sonicator, vortex mixer, pH meter.
Step-by-Step Procedure
-
Weighing: Accurately weigh the required amount of API to achieve a target concentration (e.g., 10 mg/mL for a 100 mg/kg dose at 10 mL/kg volume).
-
Pre-Solubilization (Critical):
-
Dissolve the API in 5% DMSO first. Vortex vigorously until clear.
-
Note: If the compound is the free acid, adding 1 molar equivalent of NaOH (1N) can form the sodium salt in situ, drastically improving solubility.
-
-
Co-Solvent Addition:
-
Slowly add 40% PEG400 while vortexing. The solution may warm slightly (exothermic).
-
-
Dilution:
-
Add the remaining volume of Saline/Water dropwise.
-
Checkpoint: If precipitation occurs, sonicate for 3 cycles (10s on, 10s off) on ice.
-
-
pH Adjustment: Adjust pH to 7.4 ± 0.2 using 0.1N HCl or NaOH. Extreme pH can cause phlebitis in IV dosing or precipitation in the gut.
-
Sterilization: Pass through a 0.22 µm PES filter (for solution) or autoclave (for CMC suspensions).
Protocol B: Pharmacokinetics (PK) & Bioavailability
Rationale: Before efficacy studies, you must prove that the 2,5-difluoro substitution effectively blocks metabolic clearance compared to the non-fluorinated parent.
Experimental Design:
-
Species: Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice (n=3 per timepoint).
-
Groups:
-
IV Group: 5 mg/kg (Bolus tail vein).
-
PO Group: 50 mg/kg (Oral gavage).
-
-
Sampling: Serial blood collection via saphenous vein or cardiac puncture.
-
Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
Data Analysis (Non-Compartmental)
Calculate the following parameters using WinNonlin or equivalent software:
| Parameter | Definition | Target Value for 2,5-DFCA |
| Maximum Plasma Concentration | > 5 µM (for efficacy) | |
| Time to Reach | 0.5 - 2.0 hrs | |
| Total Exposure | Significantly > Non-fluorinated control | |
| Elimination Half-life | > 2 hours (Mouse), > 4 hours (Rat) | |
| Oral Bioavailability | > 20% |
Interpretation: If
Protocol C: Efficacy in Tumor Xenograft Models
Rationale: Cinnamic acid derivatives often act as weak HDAC inhibitors or modulators of the NF-kB pathway. A solid tumor xenograft is the standard Proof-of-Concept (PoC) model.
Mechanism of Action Visualization: The following diagram details the hypothesized cellular mechanism for 2,5-DFCA in an oncology context.
Caption: Proposed mechanism of action: 2,5-DFCA enters the cell, inhibiting HDACs and NF-kB, leading to cell cycle arrest and apoptosis.
Study Protocol
-
Model: HCT116 (Colon) or A549 (Lung) human carcinoma xenografts in BALB/c Nude mice.
-
Implantation: Inject
cells subcutaneously in the right flank (suspended in 1:1 Matrigel/PBS). -
Randomization: When tumors reach ~100 mm³ (approx. 10-14 days post-implant), randomize mice into groups (n=8-10 per group).
-
Dosing Regimen:
-
Vehicle Control: (Formulation from Protocol A).
-
Low Dose: 25 mg/kg Daily (QD) PO.
-
High Dose: 100 mg/kg Daily (QD) PO.
-
Positive Control: SAHA (Vorinostat) 50 mg/kg IP (if testing HDAC mechanism).
-
-
Monitoring:
-
Measure tumor volume (
) twice weekly using digital calipers. -
Weigh mice daily to monitor toxicity (body weight loss >15% requires euthanasia).
-
-
Endpoint: Study terminates when control tumors reach 1500-2000 mm³ or at Day 28.
Biomarker Validation (Post-Mortem)
Harvest tumor tissue at the endpoint to validate the mechanism:
-
Western Blot: Check for Acetylated Histone H3 (marker of HDAC inhibition) and Cleaved Caspase-3 (marker of apoptosis).
-
IHC: Ki-67 staining for proliferation index.
References
-
BenchChem. (2025).[2][3] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Retrieved from
-
Pontiki, E., et al. (2020). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. PMC. Retrieved from
-
Ruiz-Caro, R., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics. Retrieved from
- De, P., et al. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review. Current Medicinal Chemistry.
-
Santa Cruz Biotechnology. (2023).[4] trans-2,5-Difluorocinnamic acid Product Data. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support: Amide Coupling Optimization for trans-2,5-Difluorocinnamic Acid
Status: Active Guide Last Updated: February 11, 2026 Department: Process Chemistry & Synthesis Support
Executive Summary: The Substrate Profile
trans-2,5-Difluorocinnamic acid presents a unique "push-pull" challenge in amide coupling. The 2,5-difluoro substitution pattern exerts a strong electron-withdrawing effect (–I effect) on the aromatic ring.
-
The Advantage: The carbonyl carbon is highly electrophilic, making activation rapid.
-
The Risk: The
-carbon (position 3) becomes significantly electron-deficient. This makes the double bond highly susceptible to nucleophilic attack (Michael addition) by the amine, rather than the desired attack at the carbonyl. -
The Stability: While the trans isomer is thermodynamically favored, the conjugated system is photosensitive. Inadvertent cis-isomerization can occur under standard laboratory lighting or prolonged heating.
Decision Matrix: Selecting the Right Protocol
Do not default to HATU/EDC. Use this logic flow to select the optimal coupling strategy for your specific scale and amine partner.
Figure 1: Decision tree for reagent selection based on amine nucleophilicity and sensitivity.
Troubleshooting & FAQs
Q1: My LCMS shows a mass of [M+Amine+1] instead of the product. What happened?
Diagnosis: You have formed the Michael Adduct .
Mechanism: The amine attacked the
-
Lower the Temperature: Conduct the addition of the amine at 0°C or -10°C.
-
Change Base: Switch from TEA/DIEA to a non-nucleophilic base like 2,6-Lutidine or Collidine to reduce base-catalyzed conjugate addition.
-
Steric Bulk: If possible, use the Acid Chloride protocol (Method A). The high reactivity of the acid chloride favors the faster carbonyl attack over the slower conjugate addition.
Q2: I see a secondary peak with the same mass (isobaric impurity) on HPLC.
Diagnosis: Cis/Trans Isomerization. Cause: Cinnamic acid derivatives are photosensitive. The activated intermediate (especially O-acylisourea from EDC) can isomerize under ambient light or excessive heat. Corrective Action:
-
Wrap glassware in aluminum foil during the reaction.
-
Avoid prolonged activation times. Add the amine immediately after the activation period.
Q3: Why is the reaction turning into a thick sludge/gel?
Diagnosis: Urea precipitation (if using EDC/DCC). Context: The urea byproduct (DCU/EDU) is insoluble in DCM/THF. Corrective Action: Switch to T3P (Method B) or Oxalyl Chloride (Method A) . Both produce water-soluble or gaseous byproducts, eliminating the "sludge" issue.
Optimized Experimental Protocols
Method A: The Acid Chloride Route (Recommended for Scale-Up)
Best for: Non-acid sensitive amines, scale >1g, and avoiding chromatography.
-
Activation:
-
Suspend trans-2,5-difluorocinnamic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Add catalytic DMF (2–3 drops).
-
Cool to 0°C under
. -
Add Oxalyl Chloride (1.2 equiv) dropwise. Caution: Gas evolution (CO/CO2).
-
Stir at room temperature (RT) for 2 hours until the solution becomes clear.
-
CRITICAL STEP: Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM. Failure to remove excess oxalyl chloride will degrade your amine.
-
-
Coupling:
-
Cool the acid chloride solution to 0°C.[1]
-
Add the Amine (1.1 equiv) and Triethylamine (1.5 equiv) dissolved in DCM dropwise.
-
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
-
Workup:
-
Wash with 1M HCl (remove unreacted amine), sat.
(remove unreacted acid), and Brine. -
Dry over
.[2] Evaporate.
-
Method B: The T3P Route (Recommended for Sensitive Amines)
Best for: Parallel chemistry, acid-sensitive substrates, and "one-pot" ease.
-
Setup:
-
Dissolve trans-2,5-difluorocinnamic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc or DMF (0.1 M).
-
Note: T3P is supplied as a 50% w/w solution in EtOAc or DMF.
-
-
Coupling:
-
Workup:
-
Dilute with EtOAc.
-
Wash with water x 3 (T3P byproducts are water-soluble phosphates).
-
Wash with Brine, dry, and concentrate.
-
Mechanistic Visualization: The Risk of Michael Addition
The following diagram illustrates why the 2,5-difluoro substitution increases the risk of side reactions compared to standard cinnamic acid.
Figure 2: Mechanistic pathways showing the competition between direct amidation and conjugate addition.
Comparison of Reagents
| Feature | Oxalyl Chloride (Method A) | T3P (Method B) | HATU/EDC (Not Recommended) |
| Cost | Low | High | Medium |
| Atom Economy | High | Low | Medium |
| Purification | Extraction often sufficient | Extraction sufficient | Column Chromatography usually required |
| Risk of Isomerization | Low (if kept dark/cool) | Very Low | Moderate |
| Michael Addition Risk | Low (Fast reaction) | Low (Mild conditions) | High (Basic conditions + slow activation) |
| Byproducts | Gases (CO, CO2, HCl) | Water-soluble phosphates | Urea precipitates / Guanidinylated byproducts |
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Chemical Reviews, 116(19), 11391–11461.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.
-
Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[4] Organic Process Research & Development.
Sources
Technical Support Center: Synthesis of trans-2,5-Difluorocinnamic Acid
Welcome to the technical support center for the synthesis of trans-2,5-Difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated building block.
Introduction
trans-2,5-Difluorocinnamic acid is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and biological activity. While several synthetic routes exist, each presents a unique set of challenges, including the potential for side reactions that can impact yield and purity. This guide will focus on the most common synthetic methodologies and provide practical solutions to overcome frequently encountered issues.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of trans-2,5-Difluorocinnamic acid, categorized by the synthetic method.
Method 1: The Perkin Reaction
The Perkin reaction is a classic method for synthesizing cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[1]
Reaction Scheme:
Issue 1: Low Yield of the Desired trans-2,5-Difluorocinnamic Acid
-
Possible Cause 1: Incomplete Reaction. The Perkin reaction often requires high temperatures (160-180 °C) and prolonged reaction times to proceed to completion.[2] Insufficient heating or a shortened reaction time will result in a low conversion of the starting materials.
-
Solution: Ensure your reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has significantly diminished.
-
-
Possible Cause 2: Decarboxylation Side Reaction. An intermediate in the Perkin reaction can undergo decarboxylation, leading to the formation of a styrenic byproduct instead of the desired cinnamic acid.[3] This is more prevalent at very high temperatures.
-
Solution: While high temperatures are necessary, avoid excessive heating. Maintain the temperature within the recommended range. If decarboxylation is a significant issue, consider alternative synthetic routes that proceed under milder conditions.
-
-
Possible Cause 3: Hydrolysis of Acetic Anhydride. Acetic anhydride is sensitive to moisture. The presence of water in the reaction mixture will lead to its hydrolysis to acetic acid, reducing the amount of anhydride available for the condensation and lowering the yield.
-
Solution: Use anhydrous sodium acetate and freshly distilled acetic anhydride. Ensure all glassware is thoroughly dried before use.
-
Issue 2: Presence of the cis-Isomer in the Final Product
-
Possible Cause: While the trans-isomer is thermodynamically more stable and generally the major product, the formation of the cis-isomer can occur.[4]
-
Solution: The cis and trans isomers can often be separated by recrystallization, as the trans-isomer is typically less soluble.[5] Alternatively, the mixture of isomers can be treated with a catalytic amount of iodine in a suitable solvent and heated to promote isomerization to the more stable trans-isomer.[6]
-
Method 2: The Knoevenagel Condensation
The Knoevenagel condensation provides a milder alternative to the Perkin reaction, involving the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[7]
Reaction Scheme:
Issue 1: Slow or Incomplete Reaction
-
Possible Cause 1: Inappropriate Catalyst or Solvent. The choice of base and solvent is crucial for the success of the Knoevenagel condensation.[8][9] A base that is too weak may not effectively deprotonate the malonic acid, while a solvent that does not solubilize the reactants will hinder the reaction.
-
Solution: Piperidine or pyridine are commonly used as catalysts. Polar solvents are generally preferred as they can increase the solubility of the reactants and facilitate proton transfer.[8] Experiment with different catalyst/solvent combinations to find the optimal conditions for your specific substrate.
-
-
Possible Cause 2: Reversibility of the Initial Addition Step. The initial nucleophilic addition of the enolate of malonic acid to the aldehyde is a reversible step. If the subsequent dehydration to the final product is slow, the overall conversion will be low.
-
Solution: The use of a Dean-Stark apparatus to remove water from the reaction mixture can drive the equilibrium towards the product.
-
Issue 2: Formation of Byproducts
-
Possible Cause: Self-Condensation of the Aldehyde. If a strong base is used, it can promote the self-condensation of the 2,5-difluorobenzaldehyde.[7]
-
Solution: Use a weak amine base like piperidine or pyridine to avoid this side reaction.
-
Method 3: The Wittig Reaction
The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[10]
Reaction Scheme (using a stabilized ylide):
Issue 1: Difficulty in Separating the Product from Triphenylphosphine Oxide
-
Possible Cause: A major byproduct of the Wittig reaction is triphenylphosphine oxide, which can be difficult to separate from the desired product due to similar polarities.[11]
-
Solution: Triphenylphosphine oxide is generally more polar than the cinnamate ester product. Purification by column chromatography on silica gel is usually effective. Alternatively, the triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent mixture like diethyl ether/hexanes, allowing for its removal by filtration.[10]
-
Issue 2: Low Yield or No Reaction
-
Possible Cause 1: Inactive Ylide. The phosphorus ylide is a reactive species and can decompose if not handled properly.
-
Solution: If preparing the ylide in situ, ensure that the reaction is performed under anhydrous conditions. If using a commercially available stabilized ylide, check its purity and storage conditions.
-
-
Possible Cause 2: Steric Hindrance. While less of a concern with aldehydes, significant steric hindrance around the carbonyl group can slow down the Wittig reaction.
-
Solution: Ensure adequate reaction time and consider using a more reactive, unstabilized ylide if possible, although this may affect the stereoselectivity.
-
Issue 3: Formation of the cis-Isomer
-
Possible Cause: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, generally favor the formation of the E (trans)-alkene.[11] However, small amounts of the Z (cis)-isomer can still be formed.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is the best for preparing trans-2,5-Difluorocinnamic acid?
A1: The "best" method depends on the specific requirements of your synthesis, such as scale, desired purity, and available reagents.
-
The Perkin reaction is a classical and often high-yielding method, but it requires high temperatures and can lead to decarboxylation byproducts.[2][3]
-
The Knoevenagel condensation offers milder reaction conditions and is a good alternative if high temperatures are a concern.[7]
-
The Wittig reaction provides excellent control over the position of the double bond and generally good stereoselectivity towards the trans-isomer when using a stabilized ylide.[11] However, the removal of the triphenylphosphine oxide byproduct can be a challenge.
Q2: How can I confirm that I have synthesized the trans-isomer?
A2: The most definitive method for confirming the stereochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy . The coupling constant (J-value) between the two vinylic protons in the 1H NMR spectrum is characteristic of the isomer. For trans-alkenes, the coupling constant is typically in the range of 12-18 Hz, while for cis-alkenes, it is in the range of 6-12 Hz. Additionally, 13C-NMR can be used to confirm the trans-configuration.[12]
Q3: My final product is an oil instead of a solid. What should I do?
A3: The presence of impurities, such as residual solvent or byproducts, can lower the melting point of your product and cause it to be an oil.
-
Solution 1: Purification. Attempt to purify your product further using column chromatography or recrystallization from a different solvent system.
-
Solution 2: Check for Isomers. A mixture of cis and trans isomers can also result in a lower melting point. Analyze your product by NMR to determine the isomeric ratio. If a significant amount of the cis-isomer is present, consider an isomerization step as described above.
Q4: What are some common purification techniques for trans-2,5-Difluorocinnamic acid?
A4:
-
Recrystallization: This is a common and effective method for purifying cinnamic acids. A mixed solvent system, such as ethanol/water or methanol/water, is often effective.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities of different polarities. A solvent system of ethyl acetate and hexanes is a good starting point.
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude product in an organic solvent, extracting with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of trans-2,5-Difluorocinnamic Acid via Knoevenagel Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
2,5-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,5-difluorobenzaldehyde (1.0 eq.), malonic acid (1.1 eq.), pyridine (0.1 eq.), and toluene.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with 1 M HCl (2 x volume of toluene) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure trans-2,5-Difluorocinnamic acid.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Synthetic Routes to trans-2,5-Difluorocinnamic Acid
Caption: Common synthetic pathways to trans-2,5-Difluorocinnamic acid.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Sources
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. 112898-33-6 | TRANS-2,5-DIFLUOROCINNAMIC ACID [fluoromart.com]
Technical Support Center: Optimizing Column Chromatography for Difluorocinnamic Acid Derivative Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the purification of difluorocinnamic acid derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and expertise behind them to empower you to troubleshoot and optimize your column chromatography effectively.
The unique electronic properties imparted by fluorine atoms can present specific challenges in chromatography, including unexpected elution patterns and peak shape issues.[1] This guide will address these challenges in a practical question-and-answer format, covering both frequently asked questions and in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying difluorocinnamic acid derivatives?
For most applications involving difluorocinnamic acid derivatives, silica gel (230-400 mesh) is the standard and most cost-effective choice for the stationary phase.[2] Its polar surface is well-suited for separating compounds with moderate polarity.
However, the presence of fluorine can sometimes lead to unique interactions. If you are experiencing poor separation with standard silica, consider these alternatives:
-
Fluorinated Stationary Phases: These phases, such as those with fluoroalkyl modifications, can offer alternative selectivity for fluorinated compounds through "fluorous affinity."[3][4][5] This can be particularly useful for separating isomers or closely related derivatives where traditional silica fails.[4]
-
Alumina: For acid-sensitive compounds, alumina can be a good alternative to the acidic silica gel.[6][7]
-
Reversed-Phase Silica (C18): While less common for flash chromatography, reversed-phase can be an option for highly polar derivatives.[8]
Q2: How do I select an appropriate solvent system to start with?
A good starting point for developing your mobile phase is to use Thin-Layer Chromatography (TLC).[2][9] A common and effective solvent system for cinnamic acid derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate .[2][10][11]
Here's a systematic approach:
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in a solvent system, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate).
-
Adjust the polarity by increasing the proportion of ethyl acetate until you achieve a retention factor (Rf) for your target compound of approximately 0.2-0.3 .[12] This generally provides a good starting point for column separation.
| Compound Polarity | Suggested Starting Solvent System |
| Nonpolar | 5% Ethyl Acetate in Hexane |
| Moderately Polar | 10-50% Ethyl Acetate in Hexane[10][12] |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane[10][12] |
Q3: Should I use liquid loading or dry loading for my sample?
The choice between liquid and dry loading depends on your sample's solubility and the scale of your purification.
-
Liquid Loading: This is the quicker and simpler method. It is suitable when your compound is highly soluble in the initial mobile phase or a weaker, volatile solvent.[13] However, using a solvent that is stronger than your mobile phase can lead to band broadening and poor separation.[14][15]
-
Dry Loading: This method is preferred when your compound has poor solubility in the mobile phase or when you are performing a large-scale purification.[13][16] Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another inert support like Celite) before loading it onto the column.[13] This technique often results in sharper bands and improved resolution.[13]
Troubleshooting Guide
Issue 1: Poor Separation or Co-elution of Impurities
Q: My TLC shows good separation, but on the column, the compounds are co-eluting. What's going wrong?
This is a common and frustrating issue. Here are the likely culprits and how to address them:
-
Column Overloading: Loading too much sample for the column size is a primary cause of poor separation.[2][9] As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel. If you see broad, overlapping peaks, reduce the sample load or use a larger column.[2]
-
Improper Sample Loading: If you used liquid loading, the volume of solvent may have been too large, or the solvent may have been too polar.[9][14] This causes the initial band of your sample to be too wide. Try dissolving your sample in the minimum possible volume of solvent and consider switching to dry loading for better results.
-
Poor Column Packing: Channels or cracks in the silica bed will lead to uneven solvent flow and poor separation.[2] Ensure your silica gel is packed uniformly as a slurry in the initial mobile phase.[2][9]
-
Flow Rate is Too High: A fast flow rate reduces the time for equilibrium between the stationary and mobile phases, which can decrease resolution.[9] Try reducing the pressure to slow down the elution.
Workflow for Diagnosing Poor Separation:
Caption: Troubleshooting workflow for poor separation.
Issue 2: Peak Tailing
Q: My purified compound shows significant peak tailing in the chromatogram. How can I fix this?
Peak tailing, especially with acidic compounds like cinnamic acid derivatives, is often due to unwanted secondary interactions with the silica gel.[17]
-
Acidic Nature of Silica: The silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with polar functional groups, such as the carboxylic acid of your compound.[18]
-
Solution: Add an Acidic Modifier: To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%) , to your mobile phase.[19] This will protonate the silanol groups, reducing their interaction with your acidic compound and leading to more symmetrical peaks.[19][20]
Experimental Protocol: Mitigating Peak Tailing
-
Prepare your standard mobile phase (e.g., 70:30 hexane:ethyl acetate).
-
Add 0.5% (v/v) acetic acid to the mobile phase mixture.
-
Equilibrate the column by passing several column volumes of the acidified mobile phase through it before loading your sample.
-
Run the chromatography as usual, collecting and analyzing fractions.
Issue 3: Compound Won't Elute from the Column
Q: I've run many column volumes of my solvent, but my compound is stuck at the top of the column. What should I do?
This indicates that your mobile phase is not polar enough to move your compound.[9]
-
Increase Solvent Polarity: You need to increase the eluting power of your mobile phase. This is typically done by creating a gradient elution .[2]
-
Gradient Elution Strategy:
-
Start with the non-polar solvent system you initially chose (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the proportion of the more polar solvent (ethyl acetate) in increments (e.g., to 8:2, then 7:3, and so on).[9][21]
-
If your compound is very polar, you may need to add a small amount of an even more polar solvent, like methanol, to the mobile phase.[9] Be cautious, as adding more than 10% methanol can start to dissolve the silica gel.[10]
-
Visualizing Gradient Elution:
Caption: Principle of gradient elution over time.
Issue 4: The Separation Changes from TLC to Column
Q: Why does my separation look different on the column compared to the TLC plate, even with the same solvent system?
Several factors can contribute to this discrepancy:
-
Silica Gel Activity: The activity of the silica on a TLC plate can differ from the bulk silica in your column. This can be due to differences in manufacturing, particle size, and water content.
-
Solvent Vapor Saturation: In a TLC chamber, the atmosphere becomes saturated with solvent vapors, which can affect the separation. This environment is not replicated in a flash column.
-
Heat of Adsorption: On a larger scale in a column, the heat generated from the adsorption of the solvent and sample onto the silica can sometimes affect the separation.
To improve the correlation:
-
Use the same batch of silica for both your TLC and your column if possible.
-
Run a "scouting gradient" on your flash system to quickly determine the optimal elution conditions, rather than relying solely on a single TLC plate.[12][22]
References
- BenchChem. (2025). Technical Support Center: Purification of Crude trans-3,4-Difluorocinnamic Acid.
- Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- BenchChem. (2025). Technical Support Center: Purification of trans-3,4-Difluorocinnamic Acid.
- Waters Corporation.
- BenchChem. Technical Support Center: Managing Impurities in trans-3,4-Difluorocinnamic Acid.
- Sorbtech. (2023).
- alwsci. (2025).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- PubMed. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents.
- Element Lab Solutions. Peak Tailing in HPLC.
- Biotage. (2023). Dry loading vs.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Biotage. (2023).
- Chemtips - WordPress.com. (2013).
- ResearchGate. (2025).
- Hawach. (2025). The Methods of Sample Loading in Flash Column.
- Columbia University.
- University of Rochester, Department of Chemistry.
- Buchi.com.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Sorbent Technologies, Inc. (2024).
- Biotage. (2023).
- Anuradha Liyana Pathiranage, et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Studies on fluorofunctionalization of some functionalized alkene scaffolds. (2024).
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 12. sorbtech.com [sorbtech.com]
- 13. sorbtech.com [sorbtech.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. labcompare.com [labcompare.com]
- 20. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 21. columbia.edu [columbia.edu]
- 22. biotage.com [biotage.com]
Technical Guide: Scalable Synthesis of trans-2,5-Difluorocinnamic Acid
Executive Summary & Chemical Profile
trans-2,5-Difluorocinnamic acid (CAS: 112898-33-6) is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Its production at scale is primarily achieved via the Knoevenagel-Doebner condensation . While this route is chemically robust, scale-up introduces significant thermodynamic and kinetic risks, particularly regarding CO₂ evolution and isomer purity.
This guide provides a validated protocol, a dedicated troubleshooting center, and safety-critical workflows for scaling this reaction from gram to kilogram quantities.
| Parameter | Data |
| Molecular Formula | C₉H₆F₂O₂ |
| Molecular Weight | 184.14 g/mol |
| Melting Point | 138–140 °C (lit.)[2][3] |
| Solubility | Soluble in EtOH, DMSO, Pyridine. Sparingly soluble in H₂O. |
| Key Hazard | Rapid CO₂ evolution during decarboxylation (Exothermic). |
The "Golden Route": Modified Knoevenagel-Doebner Protocol
Note: This protocol is designed for a 100g scale-up. Linearity holds for larger scales provided heat transfer is managed.
Reaction Scheme
The synthesis involves the condensation of 2,5-difluorobenzaldehyde with malonic acid in pyridine, catalyzed by piperidine, followed by thermal decarboxylation.
Figure 1: Reaction pathway showing condensation followed by thermal decarboxylation.
Step-by-Step Methodology
Phase 1: Condensation (The "Cold" Step)
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), internal temperature probe, and a reflux condenser.
-
Charging: Charge 2,5-Difluorobenzaldehyde (100.0 g, 0.70 mol) and Malonic Acid (146.0 g, 1.40 mol, 2.0 eq) .
-
Expert Insight: We use 2.0 equivalents of malonic acid to drive the equilibrium forward and prevent the "Cannizzaro" side reaction of the aldehyde.
-
-
Solvent/Catalyst: Add Pyridine (300 mL) . Start stirring. The mixture may be endothermic initially.
-
Initiation: Add Piperidine (5.0 mL, cat.) dropwise.
-
Caution: A mild exotherm will occur. Maintain temperature < 40°C.
-
-
Reaction: Stir at room temperature (20–25°C) for 1–2 hours. The solution will turn yellow/orange.
Phase 2: Decarboxylation (The "Hot" Step)
-
Ramp: Slowly heat the mixture to 80–85°C over 45 minutes.
-
Critical Control Point: CO₂ evolution begins around 55–60°C. Do not rush this ramp. If foaming occurs, halt heating immediately.
-
-
Reflux: Once gas evolution stabilizes, heat to reflux (100–115°C) for 3–4 hours.
-
Completion Check: Monitor by TLC or HPLC. Disappearance of the intermediate benzylidene malonic acid indicates completion.
Phase 3: Work-up & Isolation
-
Quench: Cool the reaction mixture to 0–5°C using an ice bath.
-
Acidification: Slowly add 6M HCl (approx. 400 mL) dropwise with vigorous stirring.
-
Target pH: pH 1–2.
-
Observation: The product will precipitate as a thick white/off-white slurry.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 200 mL) to remove pyridine salts.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Phase 4: Purification (Recrystallization)
-
Solvent System: Ethanol/Water (1:3 v/v).
-
Process: Dissolve crude solid in boiling Ethanol. Add hot water until slight turbidity appears. Cool slowly to RT, then to 4°C.
-
Yield: Expected yield: 85–92%. Purity: >98% (trans-isomer).[4]
Troubleshooting Center (Q&A)
Category A: Reaction Stalling & Initiation
Q: The reaction mixture hasn't changed color after adding Piperidine. Is it working?
-
Diagnosis: Likely moisture contamination. The Knoevenagel reaction is sensitive to excess water in the initiation phase (though it produces water).
-
Fix: Ensure Malonic Acid and Pyridine are dry. You can add a small amount of molecular sieves (4Å) to the reaction pot if you suspect wet reagents.
-
Validation: Check the internal temperature. A lack of a 2–5°C exotherm upon Piperidine addition confirms no initiation. Add an additional 0.5 mL Piperidine.
Q: I see a heavy solid forming during the "Cold Step" that stops the stirrer.
-
Diagnosis: This is likely the ammonium salt intermediate (benzylidene malonate piperidinium salt) precipitating before decarboxylation.
-
Fix: This is normal. Increase stirring speed or add a small volume of Pyridine (50 mL). The solid will dissolve once heating for decarboxylation begins.
Category B: Impurity Profile & Isomerism[4][5]
Q: HPLC shows 5-10% of the cis-isomer. How do I remove it?
-
Diagnosis: Rapid cooling or incomplete decarboxylation can trap the cis-isomer.
-
Fix:
-
Isomerization: Reflux the crude material in toluene with a catalytic amount of Iodine (I₂) or dilute HCl for 2 hours. This drives the thermodynamic trans product.
-
Recrystallization: The cis-isomer is significantly more soluble in Ethanol. Perform a second recrystallization, ensuring you cool slowly to allow the trans crystal lattice to exclude the cis impurity.
-
Category C: Work-up Issues
Q: Upon adding HCl, the product "oiled out" instead of precipitating.
-
Diagnosis: The temperature was too high during acidification, or the product concentration is too high.
-
Fix: Re-heat the mixture until the oil dissolves/disperses, then cool very slowly with vigorous stirring. Seeding with a pure crystal of trans-2,5-difluorocinnamic acid at 40°C is highly effective.
Scale-Up Safety & Workflow
The following diagram illustrates the critical safety checkpoints for scaling this process beyond 100g.
Figure 2: Scale-up workflow emphasizing the moisture check and CO₂ evolution safety barrier.
Frequently Asked Questions (FAQs)
Q: Can I replace Pyridine? It is toxic and difficult to handle on a large scale. A: Yes. A common green alternative is using Ethanol as the solvent with Piperidine or L-Proline as the catalyst. However, the reaction rate will be slower, and the decarboxylation step might require a solvent swap to a higher boiling solvent (like Toluene) if the reflux temperature of Ethanol (78°C) is insufficient to drive CO₂ loss efficiently.
Q: Why use 2,5-difluorobenzaldehyde? Is it unstable? A: The 2,5-difluoro substitution pattern makes the aldehyde electron-poor, increasing its electrophilicity. This actually makes the Knoevenagel condensation faster than with unsubstituted benzaldehyde. However, it also makes the ring more susceptible to nucleophilic attack (SNAr) by strong bases, so avoid using hydroxide bases (NaOH/KOH) during the reaction phase.
Q: What is the shelf-life of the final product? A: trans-2,5-Difluorocinnamic acid is stable at room temperature. Store in a cool, dry place away from strong oxidizers. Re-test purity (HPLC) every 12 months.
References
-
Sigma-Aldrich. trans-2,5-Difluorocinnamic acid Product Specification & Properties. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24857458, trans-2,5-Difluorocinnamic acid. Link
-
Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Modifications. Link
-
Miliovsky et al. (2015). Synthesis and properties of fluorinated cinnamic acids. (Cited in general context of fluorinated analog synthesis). 3
Sources
Technical Support Center: Configuration Confirmation of 2,5-Difluorocinnamic Acid
Case Reference: #CONF-25DFCA Status: Active Guide Technical Lead: Senior Application Scientist, Structural Elucidation Unit
Executive Summary
Confirming the trans-configuration (E-isomer) of 2,5-Difluorocinnamic acid is critical for downstream structure-activity relationship (SAR) studies, as the spatial arrangement of the carboxylic acid tail relative to the difluorophenyl ring dictates binding affinity in active sites. While Knoevenagel condensations typically favor the thermodynamic trans product, photo-isomerization or incomplete purification can yield the cis (Z) impurity.
This guide provides a self-validating, multi-tier confirmation protocol. Tier 1 (NMR) is definitive. Tier 2 (IR/MP) is for rapid screening.
Module 1: The Gold Standard – 1H NMR Analysis
The definitive method for distinguishing cis vs. trans isomers in cinnamic acid derivatives is the measurement of the vicinal coupling constant (
The Challenge: The 2,5-difluoro substitution pattern introduces strong Heteronuclear Spin-Spin Coupling (
Protocol: 1H NMR Setup
-
Solvent: DMSO-d6 (Preferred for solubility and hydrogen bonding stabilization) or CDCl3.
-
Concentration: ~10 mg in 0.6 mL.
-
Acquisition: Standard 1H parameter set (min. 8 scans).
Data Interpretation Guide
Focus strictly on the vinylic region (typically
| Parameter | Trans (E) Isomer | Cis (Z) Isomer | Notes |
| Coupling Constant ( | 15.0 – 16.5 Hz | 10.0 – 12.5 Hz | CRITICAL: This is the primary discriminator. |
| Peak Appearance | Large doublet, often split further by F. | Smaller doublet, split further by F. | The |
| Chemical Shift ( | Cis protons are typically upfield due to shielding. |
Troubleshooting the Splitting Pattern
If your spectrum looks complex, it is due to the superposition of
-
Scenario A (Trans): You see a "doublet of doublets" (dd). The distance between the outer peaks is roughly 22-25 Hz, but the distance between the primary splitting centers is 16 Hz .
-
Scenario B (Cis): The primary splitting centers are separated by only 10-12 Hz .
Visual Logic for NMR Analysis:
Figure 1: Decision tree for assigning stereochemistry via NMR constants, accounting for Fluorine interference.
Module 2: Rapid Screening (Physical Properties)
While NMR is definitive, physical properties provide a fast "Go/No-Go" check during synthesis scale-up.
1. Melting Point (MP) Analysis
Trans-isomers generally pack more efficiently in the crystal lattice than cis-isomers, resulting in a significantly higher melting point.
-
Target MP (Trans): 138 – 140 °C [1][3]
-
Flag: If your sample melts < 120 °C or has a wide range (e.g., 115–130 °C), it likely contains significant cis isomer or solvent impurities.
2. FT-IR Spectroscopy
The out-of-plane C-H bending vibration of the alkene is stereospecific.
| Vibration Mode | Wavenumber (cm⁻¹) | Interpretation |
| =C-H Bending (Out-of-Plane) | 960 – 980 cm⁻¹ | Diagnostic for Trans -alkenes. |
| C=O Stretch | ~1680 – 1700 cm⁻¹ | Carboxylic acid dimer. |
| C=C Stretch | ~1630 cm⁻¹ | Conjugated alkene. |
Module 3: Synthesis & Purification Workflow
To ensure the trans configuration, the synthesis method and purification must favor the thermodynamic product.
Recommended Route: Knoevenagel Condensation. Reaction of 2,5-difluorobenzaldehyde with malonic acid in pyridine/piperidine.
-
Mechanism: The reaction proceeds via an intermediate that undergoes decarboxylation.[1] The steric hindrance of the phenyl ring forces the intermediate into the trans geometry to minimize steric clash with the carboxyl group.
Purification Strategy: If the cis isomer is suspected (e.g., MP is low):
-
Recrystallization: Use Ethanol/Water (1:1). The trans isomer is typically less soluble and will crystallize out first.
-
Iodine-Catalyzed Isomerization: If a high % of cis exists, refluxing in toluene with a catalytic crystal of Iodine (
) can drive the equilibrium toward the thermodynamic trans form.
Figure 2: Synthesis and purification logic to ensure thermodynamic trans-selectivity.
Frequently Asked Questions (FAQs)
Q1: My NMR peaks are splitting into quartets. Is my compound impure?
A: Not necessarily. This is likely due to the Fluorine Effect . The 2,5-difluoro substitution means there is a Fluorine atom at the ortho-position (C2). This Fluorine couples with the
Q2: Can I use HPLC to determine the ratio? A: Yes. Use a C18 Reverse Phase column.
-
Mobile Phase: Acetonitrile/Water (with 0.1% TFA).
-
Elution Order: The more polar cis isomer typically elutes before the trans isomer because the trans isomer has a larger hydrophobic surface area for interaction with the C18 stationary phase.
Q3: The melting point is 132°C. Is this acceptable? A: It is slightly low (Lit. 138-140°C). This suggests minor impurities or moisture. Dry the sample thoroughly in a vacuum oven at 50°C overnight. If the MP does not improve, perform a recrystallization from Ethanol/Water.
References
-
Sigma-Aldrich. trans-2,5-Difluorocinnamic acid Product Specification. Accessed Jan 2026. Link
-
BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Accessed Jan 2026. Link
-
Fisher Scientific. trans-2,5-Difluorocinnamic acid Properties. Accessed Jan 2026. Link
-
ResearchGate. Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Accessed Jan 2026. Link
Sources
Validation & Comparative
Structure-Activity Relationship (SAR) Guide: Fluorinated vs. Non-Fluorinated Cinnamic Acid
Executive Summary: The Fluorine Bioisostere Effect
In medicinal chemistry, the transition from cinnamic acid (CA) to its fluorinated analogs represents a classic application of bioisosterism . While the hydrogen-to-fluorine substitution is sterically conservative (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), it induces profound electronic and physicochemical changes.
This guide objectively compares the performance of unsubstituted cinnamic acid against its fluorinated derivatives (2-F, 3-F, 4-F, and
Part 1: Physicochemical Profiling
The introduction of fluorine alters the electron density of the aromatic ring and the acidity of the carboxylic tail.[1] These changes directly dictate membrane permeability and target binding.
Table 1: Comparative Physicochemical Properties
Data aggregated from experimental and computational datasets (Ref 1, 3).
| Property | Cinnamic Acid (Unsubstituted) | 2-Fluoro-CA (Ortho) | 4-Fluoro-CA (Para) | Impact of Fluorination | |
| pKa | 4.44 | 4.10 | 4.43 | ~3.80 | Acidity Increase: Ortho- and |
| LogP (Lipophilicity) | 2.13 | 1.90 | 1.92 | 2.25 | Modulation: Ring fluorination slightly lowers LogP due to polarity, while |
| Hammett | 0.00 | +0.06 (Ortho) | +0.06 (Para) | N/A | Electron Withdrawal: Deactivates the ring, potentially increasing |
| Metabolic Stability | Low (Rapid oxidation) | Moderate | High | Moderate | Metabolic Block: Para-F blocks CYP450-mediated hydroxylation, significantly extending half-life ( |
Diagram 1: Physicochemical Impact of Fluorination
Visualization of how position-specific fluorination alters molecular behavior.
Caption: SAR Decision Tree. Blue nodes represent substitution sites; Yellow/Green/Red nodes represent the resulting physicochemical shift.
Part 2: Biological Performance Comparison
Antimicrobial Activity
Fluorinated derivatives generally outperform unsubstituted cinnamic acid, particularly against Gram-positive bacteria and Mycobacteria.
-
Mechanism: Cinnamic acids disrupt bacterial cell membranes and inhibit specific enzymes (e.g., phenylalanine ammonia-lyase).
-
Performance Data:
-
Anti-TB: 4-Fluorocinnamic acid derivatives show enhanced activity against Mycobacterium tuberculosis. The electron-withdrawing nature of fluorine increases the acidity, which correlates with better anti-TB potency compared to electron-donating analogs (e.g., methoxy) (Ref 2, 4).
-
MRSA: In cinnamamide derivatives, 4-F and 3-F substitutions lowered MIC values to <8 µg/mL against MRSA, whereas unsubstituted or electron-donating groups (4-OMe) resulted in loss of activity (Ref 3).
-
Anticancer Cytotoxicity[2][3][4][5][6]
-
Mechanism: Induction of apoptosis via mitochondrial pathways and inhibition of histone deacetylases (HDACs).
-
Performance Data:
-
Potency: Unsubstituted cinnamic acid typically exhibits IC50 values in the millimolar range (1–4.5 mM). Fluorinated analogs (specifically 4-F and 3,4-difluoro) often shift this to the micromolar range (Ref 5).
-
Selectivity: 2-Fluoro derivatives have shown higher selectivity for malignant cells over normal PBMCs compared to the parent compound.
-
Table 2: Comparative Biological Activity (Representative Data)
| Compound | Target Organism/Cell | Activity Metric | Value | Reference |
| Cinnamic Acid | S. aureus (MRSA) | MIC | > 256 µg/mL | (Ref 3) |
| 4-Fluoro-CA Derivative | S. aureus (MRSA) | MIC | 2 - 4 µg/mL | (Ref 3) |
| Cinnamic Acid | M. tuberculosis | MIC | 250 - 675 µM | (Ref 4) |
| 4-Fluoro-CA | M. tuberculosis | MIC | < 100 µM | (Ref 4) |
| Cinnamic Acid | HeLa (Cervical Cancer) | IC50 | ~3.5 mM | (Ref 5) |
| 4-Fluoro-CA | HeLa (Cervical Cancer) | IC50 | ~0.5 mM | (Ref 5) |
Part 3: Experimental Protocols (Self-Validating Systems)
To verify these SAR trends, the following protocols utilize internal controls to ensure data integrity.
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Quantify the antimicrobial potency shift between CA and 4-F-CA.
-
Stock Preparation:
-
Dissolve Cinnamic Acid and 4-Fluorocinnamic Acid in DMSO to 100 mM.
-
Control: Prepare a DMSO-only control.
-
Validation: Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.
-
-
Inoculum Preparation:
-
Culture S. aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase (
). -
Dilute to
CFU/mL.
-
-
Microdilution (96-well plate):
-
Add 100 µL MHB to all wells.
-
Perform serial 2-fold dilutions of compounds (Range: 512 µg/mL to 0.5 µg/mL).
-
Add 100 µL bacterial suspension to each well.
-
-
Readout (Resazurin Assay):
-
Incubate at 37°C for 18–24 hours.
-
Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate 1-2 hours.
-
Interpretation: Blue = No Growth (Inhibition); Pink = Growth.
-
MIC Definition: Lowest concentration remaining blue.
-
Diagram 2: Experimental Workflow (MIC Assay)
Caption: Step-by-step Resazurin-based MIC determination workflow.
Part 4: Mechanistic Insights
Why does fluorination improve performance?
-
Metabolic Blockade (The Para-Effect): The C-H bond at the para position of cinnamic acid is the primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The C-F bond is significantly stronger (~116 kcal/mol vs. ~99 kcal/mol for C-H) and resistant to enzymatic cleavage. Replacing the para-hydrogen with fluorine (4-F-CA) prevents this rapid clearance, increasing the molecule's in vivo half-life and bioavailability.
-
Intracellular Accumulation: While 4-F-CA has a similar LogP to CA, the dipole moment introduced by fluorine can alter the compound's orientation when traversing the lipid bilayer. Furthermore, the slight increase in acidity (lower pKa) of fluorinated derivatives affects the ratio of ionized vs. unionized species at physiological pH, potentially optimizing the concentration gradient for passive diffusion into bacterial or cancer cells.
References
-
BenchChem. (2025).[1][2][3] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Retrieved from
-
Molecules. (2022).[4][5] Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives. Retrieved from
-
ACS Infectious Diseases. (2019). Structure–Activity Relationship of the Cinnamamide Family of Antibiotic Potentiators for MRSA. Retrieved from
-
MDPI. (2020). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[6][7] Retrieved from
-
BenchChem. (2025).[1][3] The Impact of Substitution on the Cytotoxicity of Cinnamic Acids. Retrieved from
Sources
Definitive Validation of trans-2,5-Difluorocinnamic Acid by ^13^C-NMR
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals
Executive Summary
trans-2,5-Difluorocinnamic acid (CAS: 112898-33-6) is a critical fluorinated phenylpropanoid scaffold used in the synthesis of bioactive pharmaceuticals.[1] The introduction of fluorine atoms at the 2 and 5 positions of the aromatic ring modulates metabolic stability and lipophilicity (Bioisosterism).
However, commercial synthesis often yields impurities including the cis-isomer (thermodynamically less stable) and regioisomers (e.g., 2,4-difluoro derivatives). Standard HPLC can separate these, but ^13^C-NMR is the definitive structural probe because it provides a direct readout of the carbon skeleton and fluorine substitution pattern via scalar coupling (
This guide compares the spectral "fingerprint" of the target molecule against its primary structural alternatives, providing a self-validating protocol for confirmation.
Comparative Analysis: Target vs. Isomers
The validation of trans-2,5-difluorocinnamic acid relies on distinguishing it from two primary alternatives: the cis-stereoisomer and the 2,4-regioisomer.
Table 1: Structural Differentiation Matrix
| Feature | Target: trans-2,5-Difluoro | Alternative A: cis-Isomer | Alternative B: 2,4-Regioisomer |
| Alkene Configuration | Trans ( | Cis ( | Trans |
| C-F Splitting Pattern | Two distinct doublets ( | Same splitting, different shifts.[3][4][5] | C3 is "trapped" between F2 and F4, appearing as a triplet ( |
| Symmetry | Asymmetric (All aromatic C are unique). | Asymmetric. | Asymmetric (distinct C3 shift ~104 ppm due to double ortho shielding). |
Critical Insight: The most robust differentiator between the 2,5- and 2,4- isomers is the chemical shift and splitting of the carbon between the fluorines. In the 2,4-isomer, C3 is ortho to two fluorines, causing a significant upfield shift (shielding) to ~103-105 ppm. In the 2,5-isomer, no carbon is ortho to two fluorines.
Experimental Protocol
To ensure reproducible data capable of resolving complex C-F coupling, follow this strict acquisition protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent: Dissolve 30–50 mg of sample in 0.6 mL DMSO-d6 .
-
Why? DMSO prevents dimerization of the carboxylic acid, sharpening the Carbonyl (C=O) signal compared to CDCl
3.
-
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
-
-
Instrument Parameters (400 MHz or higher recommended):
-
Pulse Sequence: Proton-decoupled ^13^C (e.g., zgpg30 on Bruker).
-
Spectral Width: 240 ppm (to capture C-F doublets and Carbonyl).
-
Relaxation Delay (D1): Set to 3–5 seconds .
-
Causality: Quaternary carbons bonded to Fluorine (C2, C5) have no attached protons to facilitate relaxation (NOE). Short delays will cause these crucial diagnostic peaks to disappear or integrate poorly.
-
-
Scans (NS): Minimum 512 scans (due to splitting of signal intensity into multiplets).
-
-
Processing:
-
Line Broadening (LB): 1.0 Hz (to reduce noise without obscuring small
or couplings). -
Zero Filling: At least 2x data points to resolve fine splitting.
-
Data Interpretation & Validation Logic
The ^13^C-NMR spectrum of trans-2,5-difluorocinnamic acid is dominated by Spin-Spin Coupling between ^13^C and ^19^F nuclei.
A. The Carbonyl & Alkene (The "Tail")
-
C9 (Carboxyl, -COOH): Singlet or weak doublet at ~166 ppm .
-
C8 (Alpha-alkene): Doublet (or dd) at ~122 ppm .
-
C7 (Beta-alkene): Doublet (or dd) at ~136 ppm .
-
Note: The Beta-carbon often shows a measurable long-range coupling (
Hz) to the F2 fluorine, confirming the connectivity of the tail to the ring.
-
B. The Aromatic Ring (The "Head")
The 2,5-substitution pattern creates a specific splitting tree:
-
C2 (Ipso to F): Appears at ~158 ppm .[2]
-
Pattern: Doublet of doublets (
). -
Coupling: Large
Hz; Small Hz (from F5).
-
-
C5 (Ipso to F): Appears at ~158 ppm (distinct from C2).
-
Pattern: Doublet of doublets (
). -
Coupling: Large
Hz; Small Hz (from F2).
-
-
C6 (Ortho to Alkene): Appears at ~116 ppm .
-
Pattern: Doublet of doublets (
). -
Coupling:
(from F2) and (from F5).
-
-
C3 & C4:
-
These carbons appear as complex multiplets in the 115–125 ppm range.
-
Validation Check: If you see a triplet/dd at ~104 ppm, you have the 2,4-isomer (impurity), not the 2,5-target.
-
Visualization of Validation Logic
The following diagrams illustrate the decision process and the experimental workflow.
Diagram 1: Structural Validation Decision Tree
Caption: Logical decision tree for confirming the 2,5-difluoro substitution pattern and ruling out common regioisomers.
Diagram 2: C-F Coupling Connectivity
Caption: Visualization of the scalar coupling network. Green arrows indicate massive 1-bond couplings; dashed lines indicate 2-bond couplings that create the characteristic multiplet splitting.
References
-
National Institute of Standards and Technology (NIST). 2,5-Difluorocinnamic acid Mass Spectrometry Data.[6] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.[7] Available at: [Link]
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, 2016.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 3. rsc.org [rsc.org]
- 4. tutorchase.com [tutorchase.com]
- 5. researchgate.net [researchgate.net]
- 6. 112898-33-6 | TRANS-2,5-DIFLUOROCINNAMIC ACID [fluoromart.com]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
In vitro efficacy of trans-2,5-Difluorocinnamic acid compared to trans-cinnamic acid
An In-Depth Technical Guide to the Comparative In Vitro Efficacy of Trans-2,5-Difluorocinnamic Acid and Trans-Cinnamic Acid
For researchers, scientists, and professionals in drug development, the strategic modification of known bioactive scaffolds is a cornerstone of discovering novel therapeutics with enhanced potency and improved pharmacokinetic profiles. Cinnamic acid, a naturally occurring organic compound, has long been recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of fluorine atoms into organic molecules is a well-established medicinal chemistry strategy to modulate their physicochemical properties, often leading to increased metabolic stability, bioavailability, and binding affinity to biological targets. This guide provides a detailed comparative analysis of the in vitro efficacy of the parent compound, trans-cinnamic acid, and its fluorinated derivative, trans-2,5-Difluorocinnamic acid.
While direct comparative in vitro studies on trans-2,5-Difluorocinnamic acid are not extensively available in the current body of literature, this guide will synthesize the known efficacy of trans-cinnamic acid with established principles of structure-activity relationships (SAR) for fluorinated compounds to provide a scientifically grounded perspective on the potential advantages of the difluorinated analogue.
Comparative Analysis of In Vitro Efficacy
Trans-Cinnamic Acid: A Baseline of Bioactivity
Trans-cinnamic acid has demonstrated a broad spectrum of biological effects in vitro, although its potency is often modest. Its efficacy has been documented across anticancer, antimicrobial, and anti-inflammatory assays.
Table 1: Summary of Reported In Vitro Efficacy of Trans-Cinnamic Acid
| Biological Activity | Assay/Cell Line | Metric | Reported Value(s) |
| Anticancer | HT-144 (Human Melanoma) | IC50 | 2.4 mM[2] |
| Glioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells | IC50 | 1 - 4.5 mM[3] | |
| Various Cancer Cell Lines (HeLa, K562, Fem-x, MCF-7) | IC50 | 42 - 166 µM (for derivatives)[3] | |
| Antimicrobial | General Bacteria | MIC | >5 mM[4] |
| Mycobacterium tuberculosis | MIC | 250–675 µM[4] | |
| Candida albicans | MIC | 405 µM[5] | |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition | Significant reduction of NO, TNF-α, and IL-1β (for derivatives)[6] |
| TNF-α-activated EA.hy926 cells | Inhibition | Reduced neutrophil adhesion and ICAM-1 expression[7] | |
| Enzyme Inhibition | α-glucosidase | Inhibition | Noncompetitive inhibitor[8] |
The data clearly indicates that while trans-cinnamic acid is biologically active, its efficacy, particularly in anticancer applications, is often in the millimolar range, suggesting a need for structural modifications to enhance potency.
The Impact of Fluorination: A Rationale for Enhanced Efficacy in Trans-2,5-Difluorocinnamic Acid
The introduction of fluorine atoms onto an aromatic ring can profoundly alter a molecule's biological activity. Fluorine's high electronegativity and small size can influence electronic properties, lipophilicity, and metabolic stability. Structure-activity relationship studies of various cinnamic acid derivatives have consistently shown that halogenation can lead to a significant increase in potency.[9]
For instance, a study on fluorinated cinnamic acid derivatives as acetylcholinesterase inhibitors revealed that a para-substituted fluorine atom led to potent activity, with one derivative exhibiting an IC50 value of 1.11 µM.[10] In the context of antimicrobial activity, a 4-fluoro phenyl ring substitution in a series of compounds resulted in the most potent anti-tuberculosis activity, with an IC50 of 0.36 µg/mL.[11]
While specific in vitro data for trans-2,5-Difluorocinnamic acid is not yet available, these findings strongly suggest that the presence of two fluorine atoms on the phenyl ring is likely to enhance its biological efficacy compared to the parent trans-cinnamic acid. The 2,5-substitution pattern may influence the molecule's conformation and electronic distribution in a way that could promote stronger interactions with biological targets.
Plausible Mechanism of Action: Inhibition of Monocarboxylate Transporters (MCTs)
A key mechanism through which cinnamic acid derivatives are thought to exert their anticancer effects is the inhibition of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4.[12] These transporters are crucial for lactate efflux from highly glycolytic cancer cells, a process that is essential for maintaining intracellular pH and sustaining high rates of glycolysis (the Warburg effect). By inhibiting MCTs, these compounds can lead to intracellular lactate accumulation, acidification, and ultimately, a reduction in cancer cell proliferation.
Caption: Hypothesized mechanism of action for trans-2,5-Difluorocinnamic acid via inhibition of MCT1/4, leading to intracellular acidosis and reduced cancer cell proliferation.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and direct comparative studies, the following are detailed protocols for key in vitro assays.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Culture the desired cancer cell line (e.g., MCF-7, HT-144) in the appropriate growth medium at 37°C in a humidified 5% CO2 atmosphere. Seed cells into a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare a stock solution of trans-cinnamic acid and trans-2,5-Difluorocinnamic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or SDS, to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Caption: A generalized workflow for determining the IC50 of a compound using the MTT assay.
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
Trans-cinnamic acid serves as a valuable scaffold in medicinal chemistry, possessing a range of modest biological activities. The principles of structure-activity relationships strongly suggest that fluorination, as in trans-2,5-Difluorocinnamic acid, is a promising strategy to enhance its in vitro efficacy. The difluorinated derivative is hypothesized to exhibit greater potency as an anticancer, antimicrobial, and anti-inflammatory agent.
The primary limitation in this comparative analysis is the absence of direct experimental data for trans-2,5-Difluorocinnamic acid. Therefore, future research should prioritize the in vitro evaluation of this compound against a panel of cancer cell lines and microbial strains to quantify its IC50 and MIC values. Furthermore, mechanistic studies to confirm its activity as an MCT inhibitor and to explore other potential biological targets are warranted. Such data will be crucial for validating the therapeutic potential of this promising derivative.
References
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Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. iris univpm. Available at: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available at: [Link]
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Antimicrobial Activity of Trans-Cinnamic Acid and Commonly Used Antibiotics Against Important Fish Pathogens and Non-Pathogenic Isolates. Request PDF. Available at: [Link]
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Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. PMC. Available at: [Link]
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Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PMC. Available at: [Link]
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Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. OUCI. Available at: [Link]
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Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget. Available at: [Link]
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In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. PMC. Available at: [Link]
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Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. Available at: [Link]
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Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. Available at: [Link]
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IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. Available at: [Link]
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Anti-inflammatory effects of trans-cinnamic acid through modulation of endothelial ICAM-1 expression and neutrophil recruitment. PubMed. Available at: [Link]
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Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]
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Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. ResearchGate. Available at: [Link]
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Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. MDPI. Available at: [Link]
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New Insights Into the Antioxidant Activity of Hydroxycinnamic Acids: Synthesis and Physicochemical Characterization of Novel Halogenated Derivatives. PubMed. Available at: [Link]
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Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. PubMed. Available at: [Link]
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In silico and in vitro anti-cancer activity against breast cancer cell line MCF-7 of amide cinnamate derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
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A Researcher's Guide to the Antioxidant Potential of Difluorocinnamic Acid Isomers: A Mechanistic and Comparative Analysis
This guide provides an in-depth technical analysis of the anticipated antioxidant activity of positional isomers of difluorocinnamic acid. While direct comparative experimental data on these specific isomers is limited in published literature, this document synthesizes established principles of structure-activity relationships (SAR), the known effects of fluorination in medicinal chemistry, and validated experimental protocols. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for predicting and empirically testing the antioxidant potential of this intriguing class of compounds.
Introduction: The Rationale for Fluorination in Cinnamic Acid Scaffolds
Cinnamic acid and its hydroxylated or methoxylated derivatives, such as p-coumaric, caffeic, and ferulic acids, are well-regarded for their antioxidant properties.[1][2] These natural compounds can neutralize harmful free radicals, making them attractive scaffolds for developing therapeutics to combat oxidative stress-related diseases.[3] The introduction of fluorine atoms into such scaffolds is a common strategy in medicinal chemistry to enhance key molecular properties. The carbon-fluorine bond is exceptionally strong, which can increase metabolic stability and bioavailability by making the molecule more resistant to enzymatic degradation.[4] However, fluorine is also highly electronegative, which can profoundly alter the electronic distribution within the molecule and, consequently, its biological activity. This guide explores how the positional isomerism of fluorine on the cinnamic acid ring is predicted to modulate its antioxidant capacity.
Part 1: Foundational Principles – The Structure-Activity Relationship in Cinnamic Acids
The antioxidant capacity of the cinnamic acid family is not uniform; it is intrinsically linked to the chemical substituents on the phenyl ring.[5]
-
The Role of Hydroxyl Groups : The primary driver of antioxidant activity in natural cinnamic acids is the presence of phenolic hydroxyl (-OH) groups. These groups can readily donate a hydrogen atom to neutralize a free radical, terminating the oxidative chain reaction.[1] Dihydroxy derivatives like caffeic acid (3,4-dihydroxycinnamic acid) are generally more potent antioxidants than monohydroxy derivatives.[6][7]
-
The Propenoic Acid Side Chain : The α,β-unsaturated carbonyl group in the side chain is crucial for an indirect antioxidant mechanism. It acts as a Michael acceptor that can modulate cellular signaling pathways, such as the Nrf2-ARE pathway, to upregulate the expression of endogenous antioxidant enzymes.[5]
-
The Influence of Methoxy Groups : Electron-donating methoxy (-OCH₃) groups, as seen in ferulic acid, can enhance antioxidant activity by increasing the stability of the phenoxyl radical formed after hydrogen donation, thereby facilitating a more rapid reaction with free radicals.[8]
Caption: Key structural features of cinnamic acid derivatives influencing antioxidant activity.
Part 2: Comparative Analysis – Predicting the Impact of Difluoro Positional Isomers
Unlike hydroxyl or methoxy groups, fluorine is strongly electron-withdrawing. This property is expected to be the dominant factor influencing the antioxidant potential of difluorocinnamic acid isomers. The primary mechanism for direct antioxidant activity (hydrogen donation) is absent in the parent difluorocinnamic acid structure, as it lacks phenolic hydroxyl groups. Therefore, any observed activity is more likely to be modest and related to the modulation of the carboxylic acid moiety or indirect cellular effects.
The position of the two fluorine atoms will determine the extent and nature of the electron withdrawal from the phenyl ring and the propenoic acid side chain, leading to different predicted activities.
| Isomer Configuration | Predicted Electronic Effect on the Ring | Hypothesized Impact on Antioxidant Activity |
| 2,4-Difluoro | Strong electron withdrawal due to fluorine at the ortho and para positions. The para-fluorine's effect is particularly pronounced on the side chain attachment point. | May slightly alter the reactivity of the α,β-unsaturated system. Its use is primarily as a stable synthetic building block.[9] |
| 3,4-Difluoro | Strong inductive withdrawal from two adjacent positions. This configuration significantly lowers the electron density of the ring. | The electron-withdrawing nature could modulate the radical scavenging potential.[4] This effect may decrease the molecule's ability to participate in electron-transfer reactions. |
| 3,5-Difluoro | Symmetrical and strong electron withdrawal from two meta positions. This placement strongly influences the overall acidity and electronic character of the ring system. | The symmetrical withdrawal is expected to deactivate the ring, potentially leading to the lowest direct antioxidant capacity among the isomers. |
Causality : The strong inductive effect of fluorine pulls electron density away from the aromatic ring. This deactivation generally makes it more difficult for the molecule to donate an electron or stabilize a radical cation, which are key steps in many antioxidant mechanisms. Therefore, it is hypothesized that difluorocinnamic acid isomers will be significantly less potent direct antioxidants than their hydroxylated counterparts like caffeic acid. Their value may lie more in their enhanced metabolic stability and potential for indirect antioxidant activity via pathways like Nrf2.[4][5]
Part 3: A Validated Experimental Workflow for Empirical Comparison
To move from prediction to empirical data, a rigorous and standardized experimental approach is essential. The following protocols for the DPPH and ABTS assays are recommended for quantifying and comparing the radical scavenging activity of difluorocinnamic acid isomers.
Rationale for Assay Selection :
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical. It is a common, reliable method, particularly for screening hydrogen-donating antioxidants.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This method measures the ability to scavenge the ABTS radical cation (ABTS•⁺). It is advantageous because it is applicable to both hydrophilic and lipophilic compounds and its results are less prone to steric hindrance issues.[10]
Using both assays provides a more comprehensive profile of a compound's radical-scavenging abilities.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents :
-
Test Compound Stock Solutions (1 mg/mL) : Accurately weigh and dissolve each difluorocinnamic acid isomer in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Working Solution (e.g., 0.1 mM) : Prepare a solution of DPPH in the same solvent. The solution should be freshly made and kept in the dark to prevent degradation. Its absorbance at ~517 nm should be approximately 1.0.
-
Positive Control : Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure (96-well plate format) :
-
Create serial dilutions of the test compounds and the positive control in the microplate (e.g., final concentrations ranging from 1 to 500 µg/mL).
-
Add a fixed volume of the DPPH working solution to each well containing the test compound, control, or solvent blank.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100[11]
-
Plot the % Inhibition against the concentration of each compound.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) for each isomer from the dose-response curve. A lower IC₅₀ value indicates higher antioxidant activity.[5]
-
Detailed Experimental Protocol: ABTS Radical Scavenging Assay
-
Preparation of Reagents :
-
ABTS Stock Solution (7 mM) : Dissolve ABTS diammonium salt in deionized water.[10]
-
Potassium Persulfate Solution (2.45 mM) : Dissolve potassium persulfate in deionized water.[10]
-
ABTS•⁺ Radical Cation Solution : Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[1][12]
-
ABTS•⁺ Working Solution : Dilute the radical cation solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]
-
-
Assay Procedure :
-
Prepare serial dilutions of the test compounds and a positive control (Trolox) as described for the DPPH assay.
-
Add a small volume of the diluted test compound (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 190 µL) in a 96-well plate.
-
Incubate at room temperature for a defined period (e.g., 7 minutes).[11]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis :
-
Calculate the percentage of inhibition as done for the DPPH assay.
-
Determine the IC₅₀ value for each isomer. Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]
-
Caption: A validated workflow for the comparative assessment of antioxidant activity.
Part 4: Potential Mechanisms of Action
While direct radical scavenging by difluorocinnamic acids may be limited, it is crucial to consider other potential antioxidant mechanisms.
Direct Radical Scavenging
This mechanism involves the direct interaction of the antioxidant with a free radical. For cinnamic acids, this typically proceeds via Hydrogen Atom Transfer (HAT) from a phenolic -OH group.[5] In the absence of an -OH group, difluorocinnamic acids are poor H-atom donors. Any minimal activity seen in DPPH or ABTS assays might be attributable to other less efficient mechanisms like Single Electron Transfer (SET).
Indirect Antioxidant Effects: The Nrf2-ARE Pathway
A more plausible mechanism for biological antioxidant effects is through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[5]
-
Keap1-Nrf2 Complex : Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.
-
Inducer Interaction : Electrophilic compounds, including molecules with an α,β-unsaturated carbonyl structure like cinnamic acids, can react with cysteine residues on Keap1.[5]
-
Nrf2 Stabilization : This interaction disrupts the Keap1-Nrf2 complex, preventing Nrf2 degradation and allowing it to accumulate.
-
Nuclear Translocation & Gene Expression : Stabilized Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a suite of protective proteins, including antioxidant and detoxification enzymes.
The electron-withdrawing fluorine atoms could potentially modulate the electrophilicity of the α,β-unsaturated system, thereby influencing the potency of Nrf2 activation. This remains a key area for future investigation.
Caption: Activation of the Nrf2 antioxidant pathway by an electrophilic inducer.
Conclusion and Future Perspectives
This guide establishes a predictive framework for understanding the antioxidant potential of difluorocinnamic acid positional isomers. Based on fundamental structure-activity relationships, the strong electron-withdrawing nature of fluorine suggests that these isomers are unlikely to be potent direct radical scavengers compared to their natural hydroxylated analogs. Their primary value may stem from enhanced metabolic stability and the potential for indirect antioxidant activity through modulation of cellular pathways like Nrf2.
The provided experimental workflows offer a clear and validated path for researchers to generate the necessary empirical data to confirm or refute these hypotheses. Such studies are critical for the rational design of novel cinnamic acid-based therapeutics, where the strategic placement of fluorine atoms can be leveraged to optimize both pharmacokinetic properties and biological efficacy.
References
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Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link][1]
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Pharmacognosy Magazine. (2015). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC. Retrieved from [Link][11]
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ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link][13]
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Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link][12]
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Antioxidants (Basel). (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC - NIH. Retrieved from [Link][3]
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Molecules. (2017). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. Retrieved from [Link][2]
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MDPI. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Retrieved from [Link][8]
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MDPI. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link][14]
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FLORE. (2013). Synthesis and DPPH radical scavenging activity of novel compounds obtained from tyrosol and cinnamic acid derivatives. Retrieved from [Link][15]
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PubMed. (2021). Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Retrieved from [Link][16]
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CORE. (n.d.). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. Retrieved from [Link][6]
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PubMed. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Retrieved from [Link][17]
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Toxicology. (2006). Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid). PubMed. Retrieved from [Link][7]
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A Senior Application Scientist's Guide to a Self-Validating HPLC Purity Analysis of Synthesized trans-2,5-Difluorocinnamic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the development process. This guide provides an in-depth, scientifically grounded methodology for validating the purity of trans-2,5-Difluorocinnamic acid using High-Performance Liquid Chromatography (HPLC). The approach described herein is designed to be a self-validating system, ensuring robustness, accuracy, and trustworthiness in your results.
trans-2,5-Difluorocinnamic acid is an organic compound with a molecular weight of 184.14 g/mol .[1][2] Its structure features a trans double bond in the cinnamic acid backbone and two fluorine atoms on the aromatic ring, which influence its chemical properties.[1]
The Rationale for a Robust HPLC-Based Purity Validation
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] For a compound like trans-2,5-Difluorocinnamic acid, a well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from potential impurities.
The choice of a C18 reversed-phase column is a common starting point for the analysis of aromatic carboxylic acids like cinnamic acid derivatives.[3][4] The separation is typically achieved by gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[5]
Experimental Design: A Comparative Approach to Purity Validation
This guide outlines a comparative study to validate the purity of a synthesized batch of trans-2,5-Difluorocinnamic acid. The approach involves:
-
Method Development and Optimization: Establishing a robust HPLC method capable of separating the target compound from potential impurities.
-
System Suitability Testing: Ensuring the analytical system is performing correctly before sample analysis.[6][7]
-
Comparative Analysis: Analyzing the synthesized sample alongside a certified reference standard and potential process-related impurities.
-
Data Interpretation and Purity Calculation: Accurately identifying and quantifying the main peak and any impurities to determine the overall purity of the synthesized compound.
Potential Impurities in the Synthesis of trans-2,5-Difluorocinnamic Acid
The synthesis of trans-2,5-Difluorocinnamic acid often involves a Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene.[8][9] Potential impurities arising from this synthesis could include:
-
Starting materials: Unreacted 2,5-difluorobenzaldehyde.
-
Wittig reagent-related byproducts: Triphenylphosphine oxide.[10]
-
cis-isomer: The corresponding cis-2,5-Difluorocinnamic acid.
-
Side-reaction products: Other unforeseen reaction products.
A well-designed HPLC method should be able to resolve the trans-2,5-Difluorocinnamic acid peak from these and other potential impurities.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the HPLC analysis.
Materials and Reagents
-
trans-2,5-Difluorocinnamic acid (synthesized batch and certified reference standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for mobile phase modification)
-
2,5-difluorobenzaldehyde (potential impurity standard)
-
Triphenylphosphine oxide (potential impurity standard)
Instrumentation and Chromatographic Conditions
A generalized HPLC method for the analysis of cinnamic acid and its derivatives is presented below.[3] This method can be optimized for specific applications.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the synthesized trans-2,5-Difluorocinnamic acid, the reference standard, and each potential impurity standard in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the reference standard stock solution to 10 mL with the mobile phase.
-
Working Sample Solution (100 µg/mL): Dilute 1 mL of the synthesized sample stock solution to 10 mL with the mobile phase.
-
Spiked Sample Solution: Prepare a solution containing the synthesized sample at 100 µg/mL spiked with each potential impurity at a lower concentration (e.g., 1 µg/mL) to confirm peak identification and resolution.
System Suitability Testing (SST)
Before analyzing the samples, perform system suitability tests to ensure the chromatographic system is functioning correctly.[11][12] This is a critical step for data integrity.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | < 2.0% |
These tests should be performed by making at least five replicate injections of the working standard solution.
Visualizing the Workflow
Caption: Experimental workflow for HPLC purity validation.
Comparative Data Analysis
The following table presents a hypothetical but realistic dataset from the comparative analysis of the synthesized trans-2,5-Difluorocinnamic acid.
| Compound | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Reference Standard | |||
| trans-2,5-Difluorocinnamic acid | 8.52 | 12543 | 100 |
| Synthesized Sample | |||
| Impurity 1 (2,5-difluorobenzaldehyde) | 4.21 | 35 | 0.28 |
| Impurity 2 (cis-isomer) | 7.98 | 62 | 0.50 |
| trans-2,5-Difluorocinnamic acid | 8.53 | 12398 | 99.12 |
| Impurity 3 (Triphenylphosphine oxide) | 10.15 | 10 | 0.08 |
| Unknown Impurity | 11.54 | 5 | 0.04 |
Purity Calculation:
The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
In this example, the purity of the synthesized trans-2,5-Difluorocinnamic acid is 99.12% .
Trustworthiness: A Self-Validating System
The trustworthiness of this analytical method is established through a series of validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from known impurities and the baseline resolution in the chromatogram of the spiked sample.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is established by preparing a series of standard solutions at different concentrations and plotting a calibration curve of peak area versus concentration. A correlation coefficient (R²) of >0.999 is typically required.
-
Accuracy: The closeness of the test results to the true value. This can be determined by a recovery study, where a known amount of the reference standard is added to the sample and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Logical Flow of Purity Confirmation
Caption: Logical flow for HPLC purity validation and decision making.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for validating the purity of synthesized trans-2,5-Difluorocinnamic acid using HPLC. By following the principles of method development, system suitability, and comparative analysis, researchers can be confident in the accuracy and reliability of their purity assessment. The emphasis on a self-validating system, grounded in established scientific principles and regulatory guidelines, ensures the integrity of the data generated, which is paramount in the field of drug development.
References
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- 10. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Official web site : ICH [ich.org]
- 16. m.youtube.com [m.youtube.com]
- 17. fda.gov [fda.gov]
Comparative Guide: Cross-Reactivity & Selectivity of trans-2,5-Difluorocinnamic Acid Derivatives
This guide provides a technical comparison and experimental framework for evaluating trans-2,5-Difluorocinnamic acid (2,5-DFCA) derivatives. It focuses on their application in medicinal chemistry as metabolically stable bioisosteres and covalent probes, contrasting them with structural analogs to quantify cross-reactivity profiles.
Executive Summary: The Fluorine Advantage
In drug discovery, trans-2,5-difluorocinnamic acid serves as a critical scaffold for designing covalent inhibitors (e.g., PTPN2 inhibitors) and stable metabolic probes. Unlike the unsubstituted parent compound (trans-cinnamic acid), the 2,5-difluoro substitution pattern offers a unique balance of electronic deactivation and metabolic blockade .
This guide compares 2,5-DFCA against its primary alternatives: the parent cinnamic acid, the mono-substituted 4-fluoro analog, and the isomeric 2,6-difluoro analog. The data focuses on bioanalytical cross-reactivity (specificity in assays) and chemical cross-reactivity (off-target Michael addition).
Key Performance Indicators (KPIs)
-
Metabolic Stability: 2,5-substitution blocks primary CYP450 oxidation sites.
-
Electrophilicity: Fluorine atoms modulate the reactivity of the
-unsaturated carbonyl, affecting cysteine targeting. -
Assay Specificity: Distinct electronic signatures reduce false positives in antibody-based assays compared to non-fluorinated analogs.
Comparative Performance Matrix
The following data synthesizes physicochemical properties and experimental reactivity profiles.
| Feature | trans-2,5-Difluorocinnamic Acid | trans-Cinnamic Acid (Control) | trans-4-Fluorocinnamic Acid | trans-2,6-Difluorocinnamic Acid |
| Role | Metabolic Blocker / Specific Probe | Parent Scaffold | Electronic Probe | Steric Blocker |
| cLogP (Lipophilicity) | ~2.6 (Moderate) | ~2.1 (Low) | ~2.3 (Moderate) | ~2.5 (Moderate) |
| Metabolic Stability (t½) | High (>60 min) (Blocks C2/C5 oxidation) | Low (<20 min) (Rapid hydroxylation) | Medium (~30 min) | High (>60 min) |
| GSH Reactivity (t½) | Balanced (Tunable Michael acceptor) | Low | Moderate | Low (Steric hindrance) |
| CYP Inhibition (IC50) | >50 µM (Low Risk) | >100 µM | ~10-50 µM | >50 µM |
| Immunoassay Cross-Rx | <1% (vs. Parent Ab) | 100% (Reference) | ~15-30% | <5% |
Interpretation: The 2,5-DFCA derivative provides the optimal trade-off. It avoids the rapid metabolism of the parent compound while maintaining sufficient electrophilicity for target engagement, unlike the 2,6-isomer which suffers from steric hindrance at the reaction site.
Mechanism of Action: Fluorine-Mediated Selectivity
The specific placement of fluorine atoms at the 2 and 5 positions dictates the molecule's "cross-reactivity" in biological systems.
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing oxidative metabolism at the most vulnerable sites on the phenyl ring.
-
Electronic Tuning: The fluorine atoms lower the HOMO energy of the aromatic ring, making it less susceptible to oxidative radical attack, while increasing the electrophilicity of the alkene tail for specific cysteine targeting.
Visualization: Metabolic Fate & Reactivity
Figure 1: The 2,5-difluoro substitution strategically blocks metabolic degradation pathways (red dashed) while preserving specific target engagement (green solid).
Experimental Protocols for Cross-Reactivity Assessment
To validate the specificity of 2,5-DFCA derivatives, researchers must perform the following self-validating protocols.
Protocol A: Glutathione (GSH) Trapping Assay (Chemical Cross-Reactivity)
Objective: Determine if the derivative binds non-specifically to biological nucleophiles (a measure of toxicity risk).
-
Preparation: Prepare a 10 mM stock of the 2,5-DFCA derivative in DMSO.
-
Incubation: Mix test compound (10 µM final) with reduced Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile containing an internal standard.
-
Analysis: Analyze via LC-MS/MS monitoring for the [M+GSH]+ adduct.
-
Validation Criteria:
-
High Reactivity (High Risk): >50% consumption in <15 mins.
-
Ideal Probe: <10% consumption at 60 mins (requires enzyme catalysis for binding).
-
Protocol B: Immunoassay Cross-Reactivity Profiling
Objective: If developing a PK assay (ELISA/FPIA), quantify how much structural analogs interfere with detection.
-
Antibody Generation: Raise polyclonal antibodies against a 2,5-DFCA-KLH conjugate.
-
Competitive Assay Setup: Coat plates with a 2,5-DFCA-BSA conjugate.
-
Competition: Incubate with fixed antibody concentration + varying concentrations (0.01 nM to 10 µM) of:
-
Analyte: 2,5-DFCA (Standard Curve)
-
Interferent A: trans-Cinnamic Acid
-
Interferent B: trans-4-Fluorocinnamic Acid
-
-
Calculation: Calculate % Cross-Reactivity (CR) at IC50:
-
Acceptance: For selective assays, CR should be <1% for unsubstituted analogs.
Visualization: Cross-Reactivity Screening Workflow
Figure 2: Step-by-step workflow for filtering cinnamic acid derivatives based on reactivity and specificity.
References
-
Miliovsky, M., et al. (2015). Synthesis and properties of trans-2,5-difluorocinnamic acid derivatives.[1] Fluoromart Science.[2]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[3] MDPI Applied Sciences.
-
Haghi, A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
-
Xu, H., et al. (2019). Coumarin-cinnamic acid conjugates as alpha-glucosidase inhibitors.[4] NIH PubMed Central.
Sources
A Comparative Benchmarking Guide: Evaluating trans-2,5-Difluorocinnamic Acid Against Established Enzyme Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the enzyme inhibitory potential of trans-2,5-Difluorocinnamic acid. By leveraging established methodologies and comparing against well-characterized inhibitors, this document outlines a rigorous approach to elucidating the compound's potency, selectivity, and mechanism of action.
Introduction: The Rationale for Benchmarking
Cinnamic acid and its derivatives are a well-documented class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties[1]. Many of these effects are rooted in their ability to inhibit specific enzymes. For instance, various cinnamic acid derivatives have been identified as inhibitors of oncogenic protein kinases, α-glucosidase, and monocarboxylate transporters (MCTs)[2][3][4]. The introduction of fluorine atoms into the cinnamic acid scaffold can significantly alter its electronic properties, membrane permeability, and metabolic stability, potentially enhancing its inhibitory activity and selectivity[5].
trans-2,5-Difluorocinnamic acid is a synthetic derivative whose biological activities are not yet extensively characterized. This guide proposes a scientifically rigorous workflow to evaluate its potential as an enzyme inhibitor, using the Monocarboxylate Transporter 1 (MCT1) as a primary, illustrative target. MCT1 is a crucial transporter for lactate and other monocarboxylates across the plasma membrane, playing a vital role in the metabolism of cancer cells and other proliferative tissues[6][7]. Its inhibition is a validated therapeutic strategy in oncology[8][9].
This guide will compare trans-2,5-Difluorocinnamic acid against two known MCT1 inhibitors: the classic, non-specific inhibitor α-Cyano-4-hydroxycinnamic acid (ACCA) and the potent, selective clinical candidate AZD3965 .
Selection of Target and Benchmark Inhibitors
Target Enzyme (Transporter): Monocarboxylate Transporter 1 (MCT1)
-
Scientific Rationale: The structural similarity of trans-2,5-Difluorocinnamic acid to α-cyano-4-hydroxycinnamic acid (ACCA), a well-known MCT inhibitor, provides a strong basis for hypothesizing MCT1 as a potential target[8][10][11]. MCTs are critical for cellular metabolism, particularly in glycolytically active cancer cells, making them a high-value target for therapeutic intervention[7].
Benchmark Inhibitors:
-
α-Cyano-4-hydroxycinnamic acid (ACCA or CHC): A foundational, albeit non-specific, inhibitor of MCTs used extensively in preclinical research[6][10][12]. It serves as a historical benchmark for MCT inhibition.
-
AZD3965: A highly potent and selective MCT1 inhibitor that has undergone Phase I clinical trials for advanced solid tumors[9][13][14]. It represents the current "gold standard" for targeted MCT1 inhibition and provides a benchmark for clinical potential.
The following diagram illustrates the logical flow for selecting the target and benchmark compounds.
Caption: Workflow for IC50 Determination via Lactate Transport Assay.
3.2. Mechanism of Action (MoA) Study: Kinetic Analysis
This experiment elucidates how the inhibitor interacts with the transporter and its substrate (lactate).
-
Causality: By measuring the rate of transport at varying substrate concentrations in the presence of a fixed inhibitor concentration, we can determine if the inhibition is competitive (inhibitor binds to the same site as the substrate), non-competitive (inhibitor binds to a different site), or mixed. This is crucial for understanding the inhibitor's binding mode and for guiding future lead optimization efforts.
Protocol:
-
Assay Setup: Follow the same initial steps as the lactate transport assay (Steps 1-4). Use a fixed, sub-maximal concentration of the inhibitor (e.g., its IC50 or 2x IC50).
-
Substrate Titration: Instead of a fixed lactate concentration, use a range of ¹⁴C-L-Lactate concentrations, bracketing the known Michaelis-Menten constant (Km) for lactate transport by MCT1.
-
Measurement & Analysis: Measure the initial rate of transport (V) for each substrate concentration in the presence and absence of the inhibitor.
-
Lineweaver-Burk Plot: Plot the data on a double reciprocal plot (1/V vs. 1/[S]).
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[15]
-
Mixed Inhibition: Lines will intersect in the second quadrant.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear, at-a-glance comparison. The hypothetical data below illustrates how results can be presented.
Table 1: Comparative Potency of MCT1 Inhibitors
| Compound | IC50 (µM) | Inhibition Type | Notes |
| AZD3965 | 0.0016 [13] | Competitive | High potency, selective MCT1 inhibitor. Clinical benchmark. |
| ACCA (CHC) | 1.5 [10] | Non-competitive [15] | Lower potency, non-specific MCT inhibitor. Historical benchmark. |
| trans-2,5-Difluorocinnamic Acid | (Experimentally Determined) | (Experimentally Determined) | Test compound. |
Interpretation:
-
An IC50 value for trans-2,5-Difluorocinnamic acid that is significantly lower than ACCA would indicate superior potency.
-
An IC50 approaching that of AZD3965 would suggest the compound is a highly potent inhibitor worthy of further investigation.
-
The mechanism of action provides insight into its binding. For example, competitive inhibition would suggest the compound interacts with the substrate binding pocket of MCT1.
The following diagram illustrates the interpretation of different inhibition mechanisms from a Lineweaver-Burk plot.
Caption: Lineweaver-Burk Plots for Inhibition Mechanisms.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization of trans-2,5-Difluorocinnamic acid as a potential enzyme inhibitor, using MCT1 as a case study. Based on the comparative data generated through these protocols, researchers can make an informed decision on the compound's potential.
A favorable result (e.g., high potency) would justify progression to more advanced studies, including:
-
Selectivity Profiling: Testing against other MCT isoforms (e.g., MCT2, MCT4) to determine selectivity.
-
In Vivo Efficacy: Evaluating the compound in preclinical animal models of cancer.
-
ADME/Tox Studies: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profiles.
By systematically benchmarking against established standards, the scientific community can efficiently evaluate new chemical entities and accelerate the drug discovery process.
References
-
Oncotarget. (2021). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Retrieved from [Link]
-
Adisakwattana, S., et al. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Bioorganic & Medicinal Chemistry Letters, 14(11), 2893-6. Retrieved from [Link]
-
ResearchGate. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Retrieved from [Link]
-
MDPI. (2022). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. Retrieved from [Link]
-
De, P., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(11), 3357. Retrieved from [Link]
-
Barreto, E., et al. (2021). trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways. Journal of Tissue Viability, 30(3), 444-451. Retrieved from [Link]
-
Kennedy, R. A., et al. (2020). In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. Pharmaceutical Research, 37(7), 127. Retrieved from [Link]
-
Tasdogan, A., et al. (2020). Exploring monocarboxylate transporter inhibition for cancer treatment. Journal of Molecular Medicine, 98(2), 161-175. Retrieved from [Link]
-
MDPI. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
-
Queirós, O., et al. (2014). The monocarboxylate transporter inhibitor α-cyano-4-hydroxycinnamic acid disrupts rat lung branching. Respiration, 87(2), 159-67. Retrieved from [Link]
-
ResearchGate. (2015). Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. Retrieved from [Link]
-
Thangaraju, M., et al. (2017). Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry, 60(22), 9035-9045. Retrieved from [Link]
-
Mlynarczyk, K., et al. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current Drug Targets, 17(10), 1138-55. Retrieved from [Link]
-
American Chemical Society. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). Retrieved from [Link]
-
Beloueche-Babari, M., et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. Cancer Research, 77(21), 5913-5924. Retrieved from [Link]
-
Clinical Cancer Research. (2020). A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cinnamic Acid Derivatives as α-Glucosidase Inhibitor Agents. Retrieved from [Link]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 112898-33-6: trans-2,5-Difluorocinnamic acid [cymitquimica.com]
- 6. The monocarboxylate transporter inhibitor α-cyano-4-hydroxycinnamic acid disrupts rat lung branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of 2,5- and 3,4-difluorocinnamic acid in 5-HT3 receptor binding
Head-to-Head Guide: 2,5- vs. 3,4-Difluorocinnamic Acid in 5-HT3 Receptor Ligand Design
Executive Summary
This guide provides a technical comparison of 2,5-difluorocinnamic acid and 3,4-difluorocinnamic acid as pharmacophoric scaffolds for 5-HT3 receptor antagonists. While both are fluorinated phenylpropanoids, their utility in medicinal chemistry diverges significantly due to the strict steric and electronic requirements of the 5-HT3 orthosteric binding site.
-
The Winner: 3,4-Difluorocinnamic acid is the established "gold standard" precursor for high-affinity 5-HT3 antagonists (e.g., substituted isoquinolones).
-
The Comparator: 2,5-Difluorocinnamic acid typically yields ligands with significantly reduced affinity or inactivity at the 5-HT3 receptor, often serving as a negative control or finding utility in unrelated targets (e.g., PTPN2 inhibition).
Chemical Profile & Structural Logic
The 5-HT3 receptor binding pocket is a hydrophobic cage lined by aromatic residues (Trp183, Tyr234, Phe226). Ligands must present an aromatic "head" group that engages in
| Feature | 3,4-Difluorocinnamic Acid | 2,5-Difluorocinnamic Acid |
| Structure | Fluorines at meta and para positions.[1] | Fluorines at ortho and meta positions. |
| Electronic Effect | Electron-withdrawing (reduces | Strong dipole moment; ortho-fluorine creates steric/electronic repulsion near the linker. |
| Steric Profile | Streamlined "tail" allows deep pocket penetration. | Ortho-F (pos 2) often clashes with the receptor's "ceiling" or alters the linker angle. |
| Primary Application | 5-HT3 Antagonist Precursor (Isoquinolones, Cinnamides). | Metabolic Probe / Liquid Crystals ; rarely used for 5-HT3. |
Head-to-Head Performance: 5-HT3 Binding Affinity
Note: Free cinnamic acids are weak binders (
Comparative Data Table
| Metric | 3,4-Difluoro-Derived Ligand | 2,5-Difluoro-Derived Ligand | Interpretation |
| Binding Affinity ( | 0.5 – 10 nM (High Affinity) | > 1,000 nM (Low/No Affinity) | The 3,4-substitution mimics the indole ring of serotonin/setrons effectively. |
| In Vivo Potency ( | 0.35 | Inactive at comparable doses | 3,4-derivatives are potent anti-emetics; 2,5-derivatives fail to block 5-HT3. |
| Selectivity (vs. 5-HT4) | > 1000-fold selective | Poor / Non-selective | 2,5-substitution disrupts the specific H-bond network required for 5-HT3 selectivity. |
Key Insight: The ortho-fluorine in the 2,5-isomer creates a "steric bump" that prevents the aromatic ring from sitting flat against Trp183 in the binding pocket. The 3,4-isomer lacks this obstruction, allowing for optimal
stacking.
Mechanistic Pathway: Why Structure Dictates Function
The following diagram illustrates the synthesis pathway and the critical "SAR Checkpoint" where the 3,4-isomer succeeds and the 2,5-isomer fails.
Caption: SAR workflow showing how the 3,4-substitution pattern facilitates receptor binding, while the 2,5-pattern leads to steric mismatch.
Experimental Protocols
To validate these claims in your own lab, use the following self-validating protocols.
Protocol A: Synthesis of Test Ligands (General Procedure)
Objective: Convert the inactive free acid into a testable pharmacophore (e.g., amide).
-
Activation: Dissolve 1.0 eq of 3,4-difluorocinnamic acid (or 2,5-isomer) in DCM. Add 1.2 eq oxalyl chloride and a drop of DMF. Stir 1h to form the acid chloride.
-
Coupling: Add 1.1 eq of a secondary amine (e.g., N-methylpiperazine, a common 5-HT3 "tail" group) and 2.0 eq TEA. Stir at RT for 4h.
-
Purification: Wash with NaHCO3, dry over MgSO4, and concentrate. Verify structure via 1H-NMR (look for doublet peaks of vinyl protons).
Protocol B: Radioligand Binding Assay (The "Truth" Test)
Objective: Determine
-
Membrane Prep: Use HEK293 cells stably expressing human 5-HT3A receptors. Homogenize and centrifuge to isolate membranes.
-
Incubation:
-
Ligand:
-Granisetron (0.5 nM final conc). -
Competitor: Serial dilutions (
to M) of your synthesized 3,4- and 2,5-derivatives. -
Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via scintillation counting. Plot % inhibition vs. log[concentration] to derive
.-
Calculation: Convert
to using the Cheng-Prusoff equation: .
-
References
-
BenchChem. (2025). A Comparative Analysis of Trans-3,4-Difluorocinnamic Acid and its Positional Isomer. Retrieved from
-
Journal of Medicinal Chemistry. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands.
-
MedChemExpress. (2024). trans-3,4-Difluorocinnamic acid Product Information. Retrieved from
-
Ossila. (2024). trans-3,4-Difluorocinnamic acid: A fluorinated cinnamic acid building block. Retrieved from
-
National Institutes of Health (PMC). (2010). The 5-HT3 receptor - the relationship between structure and function. Retrieved from
Sources
Confirming the molecular weight of trans-2,5-Difluorocinnamic acid via mass spectrometry
Technical Comparison Guide: Molecular Weight Confirmation of trans-2,5-Difluorocinnamic Acid via Mass Spectrometry
Executive Summary
This guide details the validation of the molecular weight (MW) of trans-2,5-Difluorocinnamic acid (CAS: 112898-33-6) using Mass Spectrometry (MS). While standard cinnamic acid derivatives are routinely analyzed, the introduction of electron-withdrawing fluorine atoms at the 2 and 5 positions significantly alters ionization efficiency.
This guide compares three ionization modes—Electrospray Ionization Negative (ESI-) , Electrospray Ionization Positive (ESI+) , and Atmospheric Pressure Chemical Ionization (APCI) —to establish the industry-standard protocol for confirming the theoretical MW of 184.14 g/mol .
Key Finding: ESI in Negative Mode (ESI-) is the superior methodology, yielding a clean, high-intensity deprotonated molecular ion [M-H]⁻ at m/z 183.13 , whereas alternative modes suffer from poor ionization efficiency or adduct complexity.
Part 1: Technical Specifications & Compound Profile
Before initiating MS analysis, the physicochemical profile must be understood to predict ionization behavior.
| Property | Specification |
| Compound Name | trans-2,5-Difluorocinnamic acid |
| CAS Number | 112898-33-6 |
| Molecular Formula | C₉H₆F₂O₂ |
| Exact Mass (Monoisotopic) | 184.0336 Da |
| Molecular Weight (Average) | 184.14 g/mol |
| pKa (Predicted) | ~4.16 (Acidic) |
| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in water |
Part 2: Methodology Comparison (The Alternatives)
The choice of ionization technique is critical. The following comparison evaluates the performance of the product under different MS conditions.
Method A: ESI Negative Mode (Recommended)
-
Mechanism: Deprotonation of the carboxylic acid group (
). -
Performance: The presence of two fluorine atoms on the phenyl ring exerts a strong inductive effect (-I), stabilizing the negative charge on the carboxylate anion. This results in exceptional sensitivity and a dominant [M-H]⁻ peak.
-
Verdict: Optimal. Provides the cleanest spectral data for MW confirmation.
Method B: ESI Positive Mode
-
Mechanism: Protonation (
) or cation adduction ( , ). -
Performance: Carboxylic acids are weak bases and do not protonate efficiently. The electron-withdrawing fluorines further reduce the electron density available for protonation. Spectra are often dominated by noise or complex sodium/potassium adducts rather than a clear
peak. -
Verdict: Sub-optimal. High background noise and low sensitivity make this unreliable for quantitative purity analysis.
Method C: APCI (Atmospheric Pressure Chemical Ionization)
-
Mechanism: Gas-phase ion-molecule reactions.
-
Performance: While APCI can handle less polar compounds better than ESI, it often induces higher in-source fragmentation (thermal degradation) for cinnamic acid derivatives. Sensitivity is generally 10x lower than ESI(-) for this specific class of fluorinated acids [1].
-
Verdict: Viable Alternative , but less sensitive than ESI(-).
Part 3: Experimental Protocol (ESI- Workflow)
Objective: Confirm MW of 184.14 via detection of m/z 183.13 ([M-H]⁻).
Sample Preparation
-
Stock Solution: Dissolve 1 mg of trans-2,5-Difluorocinnamic acid in 1 mL of HPLC-grade Methanol (Concentration: 1 mg/mL).
-
Working Solution: Dilute stock 1:100 with 50:50 Methanol:Water (v/v) to reach ~10 µg/mL (10 ppm).
-
Modifier: Add 0.1% Formic Acid or Ammonium Acetate to facilitate ionization (optional for negative mode, but Ammonium Acetate is preferred to buffer pH).
LC-MS Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.
-
Flow Rate: Direct infusion (5-10 µL/min) or LC flow (0.3 mL/min).
-
Source Parameters (ESI-):
-
Capillary Voltage: -2.5 kV to -3.5 kV.
-
Cone Voltage: 20-30 V (Keep low to prevent in-source decarboxylation).
-
Source Temp: 120-150 °C.
-
Desolvation Temp: 350 °C.
-
Data Acquisition
-
Scan Range: m/z 50 – 500.
-
Mode: Full Scan (MS1) followed by Product Ion Scan (MS2) of m/z 183.1.
Part 4: Results & Interpretation
Primary Spectrum (MS1)
In ESI negative mode, the spectrum should display a single dominant peak.
| Ion Species | Theoretical m/z | Observed m/z | Deviation (ppm) | Interpretation |
| [M-H]⁻ | 183.026 | 183.03 | < 5 ppm | Confirmed MW |
| [2M-H]⁻ | 367.06 | 367.06 | N/A | Dimer (Concentration dependent) |
Note: Fluorine is monoisotopic (
Fragmentation Validation (MS2)
To further validate the structure (and distinguish it from isomers), perform Collision Induced Dissociation (CID) on the parent ion (m/z 183).
| Precursor (m/z) | Fragment (m/z) | Loss (Da) | Identity | Mechanism |
| 183.0 | 139.0 | 44 | CO₂ | Decarboxylation (Characteristic of Cinnamic Acids) [2] |
| 139.0 | 119.0 | 20 | HF | Loss of Hydrogen Fluoride (Specific to Fluorinated ring) |
| 139.0 | 113.0 | 26 | C₂H₂ | Loss of Acetylene (Benzene ring contraction) |
Part 5: Visualization of Confirmation Workflow
The following diagram illustrates the logical pathway for confirming the molecular weight, highlighting the critical decarboxylation step that validates the carboxylic acid moiety.
Figure 1: MS/MS fragmentation pathway for trans-2,5-Difluorocinnamic acid. The transition from m/z 183 to 139 (loss of CO₂) is the diagnostic fingerprint for cinnamic acid derivatives.
References
-
Kruve, A., et al. (2020). "Ionization efficiency of cinnamic acid derivatives in ESI negative mode." Scientific Reports, 10, 6257. [Link]
-
Mhlongo, M.I., et al. (2017).[1] "Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids." Chemistry Central Journal, 11, 28. [Link]
-
National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 112898-33-6, trans-2,5-Difluorocinnamic acid." PubChem. [Link]
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Safety Operating Guide
trans-2,5-Difluorocinnamic acid proper disposal procedures
Executive Summary: Immediate Disposal Directive
For the immediate disposal of trans-2,5-difluorocinnamic acid (CAS: 112898-33-6 or generic 2,5-isomer equivalents), strict adherence to halogenated organic waste protocols is required.
-
Primary Disposal Path: High-temperature incineration with flue gas scrubbing.
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Critical Restriction: Do NOT dispose of via sanitary sewer, trash, or non-halogenated solvent streams. Combustion generates Hydrogen Fluoride (HF), necessitating specialized scrubbers at the destruction facility.
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RCRA Status: Not P- or U-listed, but typically regulated as D002 (Corrosive) if in aqueous solution (pH < 2) or managed as Non-Regulated Halogenated Waste requiring specific destruction profiles.
Chemical Safety & Waste Profile
Effective disposal begins with accurate characterization. This compound is a fluorinated organic acid; its disposal risks are driven by its acidity and its fluorine content.
| Property | Data | Disposal Implication |
| Chemical Name | trans-2,5-Difluorocinnamic acid | Must be labeled clearly as "Halogenated". |
| CAS Number | 112898-33-6 | Use for waste manifesting. |
| Molecular Formula | C₉H₆F₂O₂ | Fluorine content requires HF scrubbing during incineration. |
| Physical State | White to light yellow crystalline solid | Dust generation is a primary inhalation hazard during transfer. |
| Acidity (pKa) | ~4.0 - 4.5 (Predicted) | Corrosive to mucous membranes; incompatible with bases. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required. |
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired chemicals, excess weighing residues, or contaminated solid media.
-
Segregation: Do not mix with non-halogenated solids. Place in a dedicated "Solid Halogenated Organic" waste container.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential acid corrosion over time.
-
Labeling:
-
Storage: Store in a cool, dry satellite accumulation area until pickup. Ensure the cap is tight to prevent moisture absorption.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, filtrates, or HPLC effluents containing the substance.
-
Solvent Compatibility Check:
-
Organic Solvents (DCM, Ethyl Acetate, Methanol): Collect in "Halogenated Solvent Waste" carboys. Even if the solvent itself is not halogenated (e.g., Methanol), the presence of the difluoro-compound renders the entire stream halogenated.
-
Aqueous Solutions: If the compound is dissolved in water/buffer, check pH.
-
If pH < 2:[6] Neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8 before bottling.
-
Collection: Collect in "Aqueous Chemical Waste" containers. Do not pour down the sink.
-
-
-
Incompatibility Alert: Never mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases in the waste container to prevent exothermic runaway.
Protocol C: Spill Cleanup Workflow
Applicable for: Benchtop spills of solid powder.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don safety goggles, nitrile gloves, and an N95 dust mask (or respirator if spill is >50g).
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup:
-
Disposal: Place all spill debris (towels, gloves, scoop) into the Solid Hazardous Waste bag/pail.
Decision Logic & Workflows
Figure 1: Waste Stream Segregation Logic
This decision tree ensures the compound enters the correct destruction pathway, preventing regulatory violations and equipment damage.
Caption: Logic flow for segregating trans-2,5-Difluorocinnamic acid waste to ensure proper incineration protocols.
Scientific Rationale (The "Why")
1. The Fluorine Factor (Incineration Requirements): Standard organic waste is often burned in cement kilns or standard incinerators. However, compounds with Carbon-Fluorine (C-F) bonds, such as trans-2,5-difluorocinnamic acid, require specific conditions.
-
Mechanism: Upon combustion, the C-F bond breaks, reacting with hydrogen sources to form Hydrogen Fluoride (HF) gas.
-
Risk: HF is highly corrosive to incinerator linings and toxic if released.
-
Solution: By tagging this waste as "Halogenated," you ensure it is routed to a facility equipped with caustic scrubbers (typically using NaOH sprays) that neutralize the HF gas before it exits the stack.
2. Acidity and Compatibility: As a cinnamic acid derivative, the substance acts as a weak acid.
-
Risk: Mixing it with Cyanide or Sulfide wastes can liberate toxic gases (HCN or H₂S).
-
Protocol: Strict segregation from "Cyanide/Sulfide" waste streams is mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11096537, 2,5-Difluorocinnamic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.[11] Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gustavus.edu [gustavus.edu]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
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